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(Rac)-Atropine-d3

Cat. No.: B15141964
M. Wt: 292.39 g/mol
InChI Key: RKUNBYITZUJHSG-FIBGUPNXSA-N
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Description

(Rac)-Atropine-d3 is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 292.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO3 B15141964 (Rac)-Atropine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO3

Molecular Weight

292.39 g/mol

IUPAC Name

[8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/i1D3

InChI Key

RKUNBYITZUJHSG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

(Rac)-Atropine-d3: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Atropine-d3 is a deuterated analog of atropine, a well-characterized competitive antagonist of muscarinic acetylcholine receptors. Its primary application in research and drug development lies in its use as a stable isotope-labeled internal standard for the accurate quantification of atropine in biological matrices using mass spectrometry-based techniques. This guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of atropine, and detailed experimental protocols for its use.

Core Concepts: Chemical Properties and Mechanism of Action

This compound is chemically identical to atropine, with the exception of three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic substitution results in a molecule with a higher molecular weight, allowing it to be distinguished from endogenous or administered atropine in mass spectrometry analysis, while maintaining nearly identical chemical and physical properties.

PropertyValueReference
IUPAC Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate[1]
Synonyms (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3[2]
CAS Number 1276197-36-4[3]
Molecular Formula C₁₇H₂₀D₃NO₃[3]
Molecular Weight 292.39 g/mol [3][4]
Isotopic Enrichment ≥98%[3]
Appearance White to off-white solid[3]
Storage Temperature 2-8°C[1]

Atropine, the non-labeled counterpart, is a non-selective antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5).[5][6] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system.[7] Blockade of these receptors by atropine leads to a range of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.[8][9]

Muscarinic Receptor Binding Affinity of Atropine

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of atropine for the five human muscarinic receptor subtypes. This data is crucial for understanding the pharmacological profile of atropine.

Receptor SubtypeKi (nM)IC50 (nM)
M1 1.27 ± 0.362.22 ± 0.60
M2 3.24 ± 1.164.32 ± 1.63
M3 2.21 ± 0.534.16 ± 1.04
M4 0.77 ± 0.432.38 ± 1.07
M5 2.84 ± 0.843.39 ± 1.16
Data compiled from a study by Lebois et al.[5]
Pharmacokinetic Properties of Atropine

Understanding the pharmacokinetic profile of atropine is essential for designing and interpreting studies that utilize this compound for quantification.

ParameterValueSpeciesRoute of Administration
Bioavailability ~25%HumanOral
Protein Binding 14-44%Human-
Elimination Half-life ~2 hoursHumanIntravenous
Metabolism Hepatic (enzymatic hydrolysis)Human-
Excretion 13-50% unchanged in urineHuman-
Data compiled from various pharmacokinetic studies.[10]

Experimental Protocols

Quantification of Atropine using this compound as an Internal Standard by LC-MS/MS

This protocol provides a representative method for the quantification of atropine in plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 10 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Atropine: Monitor the transition from the precursor ion (m/z 290.2) to a specific product ion.

      • This compound: Monitor the transition from the precursor ion (m/z 293.2) to the same product ion as atropine.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum sensitivity.

3. Data Analysis

  • Quantify atropine concentrations by calculating the peak area ratio of atropine to this compound and comparing this to a calibration curve prepared with known concentrations of atropine and a constant concentration of the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Acquire Data (MRM) lcms->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratio (Atropine / Atropine-d3) peak_integration->ratio calibration Compare to Calibration Curve ratio->calibration quantification Quantify Atropine Concentration calibration->quantification

LC-MS/MS workflow for atropine quantification.
Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

1. Membrane Preparation

  • Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation step.

  • Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).

2. Binding Assay

  • In a 96-well plate, add:

    • Assay buffer

    • A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

    • Increasing concentrations of the unlabeled test compound (or atropine as a positive control).

    • Membrane preparation.

  • For non-specific binding determination, a separate set of wells should contain a high concentration of an unlabeled antagonist (e.g., 1 µM atropine).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

Atropine exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The diagram below illustrates the primary signaling pathways associated with M1/M3/M5 and M2/M4 receptor subtypes.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling acetylcholine_1 Acetylcholine m1_m3_m5 M1, M3, M5 Receptors acetylcholine_1->m1_m3_m5 gq_11 Gq/11 m1_m3_m5->gq_11 atropine_1 (Rac)-Atropine atropine_1->m1_m3_m5 plc Phospholipase C (PLC) gq_11->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release ip3->ca_release cellular_response_1 Cellular Response (e.g., smooth muscle contraction, gland secretion) pkc->cellular_response_1 ca_release->cellular_response_1 acetylcholine_2 Acetylcholine m2_m4 M2, M4 Receptors acetylcholine_2->m2_m4 gi_o Gi/o m2_m4->gi_o atropine_2 (Rac)-Atropine atropine_2->m2_m4 ac Adenylyl Cyclase gi_o->ac k_channel ↑ K⁺ Channel Opening gi_o->k_channel camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka cellular_response_2 Cellular Response (e.g., decreased heart rate) pka->cellular_response_2 k_channel->cellular_response_2

References

(Rac)-Atropine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (Rac)-Atropine-d3. This deuterated analog of atropine serves as a critical internal standard for the quantitative analysis of atropine in various biological matrices, aiding in pharmacokinetic and metabolic studies.

Core Chemical Properties and Structure

This compound is a deuterated form of (Rac)-Atropine, a racemic mixture of the enantiomers of hyoscyamine. The deuterium labeling is typically on the N-methyl group, which provides a distinct mass difference for mass spectrometry-based applications without significantly altering its chemical behavior.

Structural Information
IdentifierValue
IUPAC Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate[1]
Synonyms (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3, Atropine-(N-methyl-D3)[2][3]
SMILES [2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3[3]
InChI Key RKUNBYITZUJHSG-FIBGUPNXSA-N[1]
Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₇H₂₀D₃NO₃[2]
Molecular Weight 292.39 g/mol [1][2][3]
CAS Number 1276197-36-4, 60365-55-1[2][4][5][6][7][8]
Appearance White to off-white solid[2]
Purity ≥99.0%[2]
Storage Temperature 2-8 °C (short term), -20°C (long term)[1][4]
Solubility Soluble in DMSO, Ethanol, and DMF.[9]

Pharmacological Context: Mechanism of Action of Atropine

This compound is expected to have the same pharmacological activity as atropine. Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[10][11] It blocks the effects of acetylcholine, a neurotransmitter involved in the parasympathetic nervous system. This antagonism leads to a variety of physiological effects, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.[10]

The primary signaling pathway affected by atropine involves the G-protein coupled muscarinic receptors. The diagram below illustrates the general mechanism of atropine's antagonism at these receptors.

Atropine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh Acetylcholine (ACh) ACh_vesicle->ACh Release mAChR Muscarinic ACh Receptor (M1-M5) G_protein G-protein mAChR->G_protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_protein->Effector Modulates Response Cellular Response (e.g., change in cAMP, IP3, DAG) Effector->Response ACh->mAChR Binds & Activates Atropine_d3 This compound Atropine_d3->mAChR Competitively Blocks

Atropine's antagonism of muscarinic receptors.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of atropine. Below are generalized experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Quantification of Atropine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for the analysis of atropine in plasma samples.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Atropine (Analyte standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Drug-free plasma for calibration standards and quality controls (QCs)

  • Protein precipitation plates or microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve atropine in methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Dilute the IS stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions (Illustrative):

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions (example):

    • Atropine: Q1 290.2 -> Q3 124.1

    • This compound: Q1 293.2 -> Q3 124.1

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Standard/QC add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS System reconstitute->lc_ms data_acq Data Acquisition (MRM) lc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Workflow for atropine quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of atropine in biological samples. Its use as an internal standard in LC-MS and other analytical techniques is crucial for robust drug development and research. The methodologies outlined in this guide provide a foundation for researchers to develop and validate their own analytical assays for atropine.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of (Rac)-Atropine-d3. The synthesis is presented in a multi-step approach, commencing with the formation of the core tropane structure, followed by demethylation and subsequent introduction of the deuterium-labeled methyl group. This document details the experimental protocols for each key stage and presents relevant quantitative data in structured tables. Visual diagrams generated using Graphviz are included to illustrate the experimental workflow.

Experimental Workflow

The synthesis of this compound can be logically divided into four main stages:

  • Synthesis of Tropinone: The bicyclic tropane core is first constructed using the Robinson-Schöpf reaction.

  • Reduction of Tropinone to Tropine: The ketone group of tropinone is reduced to a hydroxyl group to form tropine.

  • Esterification to (Rac)-Atropine: Tropine is then esterified with tropic acid to yield racemic atropine.

  • Isotopic Labeling: (Rac)-Atropine undergoes N-demethylation to produce noratropine, which is then N-methylated using a deuterated methyl source to yield this compound.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_0 Stage 1: Tropinone Synthesis cluster_1 Stage 2 & 3: Atropine Synthesis cluster_2 Stage 4: Isotopic Labeling Succinaldehyde Succinaldehyde Robinson_Schopf Robinson-Schöpf Reaction Succinaldehyde->Robinson_Schopf Methylamine Methylamine Methylamine->Robinson_Schopf Acetonedicarboxylic_acid Acetonedicarboxylic Acid Acetonedicarboxylic_acid->Robinson_Schopf Tropinone Tropinone Robinson_Schopf->Tropinone Reduction Reduction Tropinone->Reduction Tropine Tropine Reduction->Tropine Esterification Esterification Tropine->Esterification Tropic_acid Tropic Acid Tropic_acid->Esterification Rac_Atropine (Rac)-Atropine Esterification->Rac_Atropine N_Demethylation N-Demethylation Rac_Atropine->N_Demethylation Noratropine Noratropine N_Demethylation->Noratropine N_Trideuteromethylation N-Trideuteromethylation Noratropine->N_Trideuteromethylation CD3I CD3I CD3I->N_Trideuteromethylation Rac_Atropine_d3 This compound N_Trideuteromethylation->Rac_Atropine_d3

(Rac)-Atropine-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of (Rac)-Atropine-d3 as an internal standard in mass spectrometry-based bioanalysis. It provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its application, experimental protocols, and the underlying principles that ensure accurate and reliable quantification of atropine in complex biological matrices.

Introduction: The Imperative for Accurate Bioanalysis

In drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in injection volume, and matrix effects that can suppress or enhance the analyte signal. To mitigate these variabilities, an internal standard is indispensable.

The Core Mechanism: Isotope Dilution Mass Spectrometry

This compound serves as an internal standard based on the principle of isotope dilution mass spectrometry (IDMS) . This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.[1][2]

This compound is chemically identical to the analyte, atropine, with the key difference being that three of its hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.

The fundamental premise is that any loss of the analyte during sample preparation and analysis will be accompanied by a proportional loss of the internal standard.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant irrespective of sample loss or signal suppression.

Physicochemical Properties and Rationale for Use

The selection of a deuterated internal standard like this compound is deliberate. Its key advantages include:

  • Co-elution: Due to its structural similarity to atropine, this compound co-elutes with the analyte during liquid chromatography. This is crucial for compensating for matrix effects, as both compounds experience the same degree of signal suppression or enhancement at the same retention time.

  • Similar Ionization Efficiency: Both atropine and this compound exhibit nearly identical ionization efficiencies in the mass spectrometer's ion source.

  • Mass Differentiation: The mass difference of 3 Daltons allows for clear differentiation in the mass spectrometer without significant isotopic interference.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of atropine using this compound or other internal standards in LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters for Atropine and Deuterated Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Atropine290.2124.2Not Specified[4]
Atropine290.293.2Not Specified[4]
Atropine-d3293.2124.2Not Specified
Atropine-d5Not SpecifiedNot SpecifiedNot Specified[5]

Table 2: Chromatographic and Method Validation Parameters

ParameterValueReference
Lower Limit of Quantification (LLOQ)1.0 ng/mL[5]
Upper Limit of Quantification (ULOQ)1000 ng/mL[5]
Within-run Precision (%RSD)< 8%[5]
Between-run Precision (%RSD)< 8%[5]
Accuracy87% to 110%[5]
Recovery> 90%[5]

Detailed Experimental Protocol: A Representative LC-MS/MS Method

This section outlines a typical experimental protocol for the quantification of atropine in a biological matrix (e.g., plasma) using this compound as an internal standard. This is a synthesized protocol based on common practices described in the literature.[5][6][7]

5.1. Materials and Reagents

  • Atropine reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

5.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Vortex briefly.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5.3. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: Linear gradient to 90% B

    • 2.5-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

    • 3.1-5.0 min: Re-equilibration at 10% B

5.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Atropine: 290.2 -> 124.2

    • This compound: 293.2 -> 124.2 (hypothetical, based on common fragmentation)

  • Dwell Time: 100 ms

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualizing the Workflow and Mechanism

The following diagrams, created using the DOT language, illustrate the core concepts.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Analyte) AddIS Add Known Amount of This compound (IS) BiologicalSample->AddIS Extraction Protein Precipitation & Extraction AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Co-elution) Reconstitution->LC MS Mass Spectrometry (Ionization) LC->MS Detector Detector (MRM) MS->Detector Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Quantification Accurate Quantification Calibration->Quantification

Caption: Experimental workflow for bioanalysis using this compound.

G cluster_process Analytical Process cluster_output Quantification Analyte Atropine (Analyte) SamplePrep Sample Preparation (Potential for Loss) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep Matrix Biological Matrix Matrix->SamplePrep LCMS LC-MS/MS Analysis (Matrix Effects) SamplePrep->LCMS Ratio Ratio (Analyte/IS) Remains Constant LCMS->Ratio

Caption: Mechanism of action for compensating for variability.

Conclusion

This compound is a highly effective internal standard for the quantification of atropine in biological matrices. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the correction of analytical variability introduced during sample preparation and analysis. By co-eluting with the analyte and exhibiting similar ionization behavior, it provides a reliable reference point for accurate and precise quantification, making it an invaluable tool for researchers and drug development professionals. The detailed protocol and data presented in this guide offer a solid foundation for the development and validation of robust bioanalytical methods.

References

A Comprehensive Technical Guide to (Rac)-Atropine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of (Rac)-Atropine-d3, a deuterated analog of atropine, for its application in research and development. This document covers its chemical properties, commercial availability, and detailed experimental protocols for its use, particularly as an internal standard in analytical methods.

Introduction

This compound is a stable isotope-labeled version of atropine, a competitive antagonist of muscarinic acetylcholine receptors. The three deuterium atoms on the N-methyl group make it an ideal internal standard for mass spectrometry-based quantification of atropine in biological matrices. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample processing.

Commercial Suppliers and Product Specifications

Several commercial suppliers provide this compound for research purposes. The table below summarizes the key specifications from prominent vendors.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Storage
MedchemExpressAtropine-d3 ((Rac)-Tropine tropate-d3)1276197-36-4C₁₇H₂₀D₃NO₃292.39>99%-20°C (1 month), -80°C (6 months)[1]
Sigma-AldrichThis compound1276197-36-4C₁₇H₂₀D₃NO₃292.39Not specified2-8°C[2]
GlpBioThis compound1276197-36-4C₁₇H₂₀D₃NO₃292.39>99.00%-20°C[3]
LGC StandardsAtropine D3 (N-methyl D3)60365-55-1C₁₇H₂₀D₃NO₃292.39>95% (HPLC)-20°C

Solubility

Proper dissolution of this compound is critical for experimental success. The following table provides solubility data in various common solvents.

Solvent Solubility (MedchemExpress) Solubility (GlpBio)
DMSO≥ 10 mg/mL (34.20 mM)[1]50 mg/mL (171.00 mM)[3]
Ethanol≥ 16 mg/mL (54.72 mM)[1]≥ 16 mg/mL (54.72 mM)[3]
DMF≥ 2 mg/mL (6.84 mM)[1]≥ 2 mg/mL (6.84 mM)[3]
PBS (pH 7.2)Not specified≥ 10 mg/mL (34.20 mM)[3]

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol is adapted from information provided by commercial suppliers.[1][3]

Objective: To prepare stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol or Acetonitrile, HPLC grade

  • Calibrated pipettes

  • Amber glass vials

Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve the weighed compound in 1 mL of DMSO in an amber glass vial.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Working Solution (10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

    • Add 990 µL of methanol or acetonitrile to dilute the stock solution.

    • Vortex to mix thoroughly.

    • This working solution is now ready to be spiked into samples.

Quantification of Atropine in Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the quantification of atropine in a biological matrix, based on established methods for similar small molecules.

Objective: To accurately quantify the concentration of atropine in plasma samples.

Materials:

  • Plasma samples

  • This compound working solution (10 µg/mL)

  • Acetonitrile with 0.1% formic acid (Protein precipitation solution)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of each plasma sample, add 10 µL of the 10 µg/mL this compound working solution.

    • Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate atropine from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Atropine: Q1 m/z 290.2 -> Q3 m/z 124.1

      • This compound: Q1 m/z 293.2 -> Q3 m/z 127.1

  • Data Analysis:

    • Calculate the peak area ratio of atropine to this compound.

    • Construct a calibration curve using known concentrations of atropine spiked into a blank matrix.

    • Determine the concentration of atropine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Atropine

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The following diagram illustrates this mechanism.

Atropine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Acetylcholine (ACh) Synthesis Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle mAChR Muscarinic ACh Receptor (mAChR) ACh_vesicle->mAChR ACh Release G_protein G-protein mAChR->G_protein Activates Effector Effector Proteins (e.g., Adenylyl Cyclase) G_protein->Effector Response Cellular Response (e.g., decreased cAMP) Effector->Response Atropine Atropine Atropine->mAChR Blocks Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

References

(Rac)-Atropine-d3 Standards: A Technical Guide to Purity and Certification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and certification of (Rac)-Atropine-d3 standards, a critical component in preclinical and clinical research. This document outlines the analytical methodologies used to ensure the identity, purity, and isotopic enrichment of these standards, providing researchers with the necessary information to confidently utilize them in their studies.

Certificate of Analysis: Summary of Quantitative Data

The Certificate of Analysis (CoA) is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical standard. For this compound, the CoA is essential for ensuring the accuracy and reliability of experimental results. Below is a summary of typical quantitative data found on a CoA for this compound.

Table 1: Typical Certificate of Analysis Data for this compound

ParameterSpecificationTypical Value
Identity Conforms to structureConfirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry
Chemical Purity (by HPLC) ≥ 98.0%99.5%
Isotopic Purity (by Mass Spec.) ≥ 98%99.2% d3
Residual Solvents (by GC-HS) Meets USP <467> limitsAcetone: < 100 ppm, Dichloromethane: < 5 ppm
Water Content (by Karl Fischer) ≤ 1.0%0.2%
Assay (by Titration) 98.0% - 102.0% (anhydrous basis)99.8%
Appearance White to off-white solidConforms
Solubility Soluble in Methanol, DMSOConforms

Table 2: Impurity Profile

ImpuritySpecificationTypical Value
Apoatropine ≤ 0.5%0.1%
Noratropine ≤ 0.5%Not Detected
Tropic Acid ≤ 0.3%Not Detected
Any other individual impurity ≤ 0.1%< 0.1%
Total Impurities ≤ 1.0%0.5%

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the purity and certification of this compound standards. The following are representative methodologies.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the standard and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated standard.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Operated in full scan mode to observe the isotopic cluster of the molecular ion.

  • Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of d3, d2, d1, and d0 species. The isotopic purity is reported as the percentage of the d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the position of the deuterium labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the presence of the deuterium labels. The rest of the proton spectrum should be consistent with the structure of atropine.

  • ¹³C NMR: The carbon spectrum should be consistent with the atropine structure. The signal for the deuterated methyl carbon will appear as a multiplet due to C-D coupling and will be shifted upfield compared to the non-deuterated analog.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Program: A temperature gradient program to separate common organic solvents.

  • Quantification: The concentration of each residual solvent is determined by comparing the peak area to that of a certified reference standard.

Visualizations

The following diagrams illustrate key aspects of the certification process and the biological activity of atropine.

Certification_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Analytical Testing cluster_Certification Certification & Release Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purity Chemical Purity (HPLC) Identity->Purity Isotopic Isotopic Purity (MS) Purity->Isotopic Residual Residual Solvents (GC-HS) Isotopic->Residual CoA Certificate of Analysis Generation Residual->CoA Release Batch Release CoA->Release

Caption: Certification Workflow for this compound Standards.

Atropine is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] It non-selectively blocks all subtypes (M1-M5) of these receptors.[1] The following diagram illustrates the general signaling pathway of muscarinic receptors and the inhibitory action of atropine.

Atropine_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Binds & Activates Atropine This compound Atropine->Receptor Competitively Blocks G_Protein G-Protein Activation (Gq/11, Gi/o) Receptor->G_Protein Activates Effector Effector Enzyme Modulation (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of (Rac)-Atropine-d3, a deuterated isotopologue of atropine. The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective handling, formulation, and analysis of this compound.

Core Physical and Chemical Properties

This compound is the racemic mixture of the d3-deuterated enantiomers of atropine. Atropine itself is a tropane alkaloid naturally found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade). It functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). The introduction of deuterium atoms in the N-methyl group creates a stable isotope-labeled version of atropine, which is a valuable tool in pharmacokinetic and metabolic studies.

Solubility Profile of this compound and Atropine

The solubility of a compound is a critical parameter for its handling, formulation, and bioavailability. While specific quantitative data for this compound is not extensively published, the solubility is expected to be very similar to that of its non-deuterated counterpart, atropine. The following table summarizes the available solubility data for atropine and its sulfate salt in various solvents.

SolventCompoundSolubilityTemperature
WaterAtropine~2.2 mg/mL (1 in 455 parts)25 °C
WaterAtropine~11.1 mg/mL (1 in 90 parts)80 °C
WaterAtropine SulfateVery soluble (1 in 0.4-0.5 parts)Ambient
EthanolAtropine~500 mg/mL (1 in 2 parts)Ambient
Ethanol (boiling)Atropine~833 mg/mL (1 in 1.2 parts)Boiling
EthanolAtropine SulfateFreely soluble (1 in 5 parts)Cold
Ethanol (boiling)Atropine SulfateFreely soluble (1 in 2.5 parts)Boiling
Dimethyl Sulfoxide (DMSO)Atropine≥ 10 mg/mLAmbient
Dimethylformamide (DMF)Atropine≥ 2 mg/mLAmbient
ChloroformAtropineSoluble (1 in 1 part)Ambient
EtherAtropineSoluble (1 in 25 parts)Ambient
GlycerinAtropineSoluble (1 in 27 parts)Ambient
Phosphate Buffered Saline (PBS, pH 7.2)Atropine~10 mg/mLAmbient
AcetonitrileThis compoundSoluble (commercially available as a 100 µg/mL solution)Ambient

Note: The solubility of atropine is pH-dependent due to its basic nature (pKa ≈ 9.8). It is more soluble in acidic solutions where it forms a protonated, more polar salt.

Solvent Compatibility and Stability

This compound, like atropine, is generally stable in solid form when protected from light. In solution, its stability can be influenced by the solvent, pH, and storage conditions.

  • Aqueous Solutions: Aqueous solutions of atropine are most stable at a pH between 3 and 5. Hydrolysis of the ester linkage is the primary degradation pathway, particularly in alkaline conditions, yielding tropine and tropic acid. For this reason, aqueous stock solutions are not recommended for long-term storage unless appropriately buffered.

  • Organic Solvents: Solutions in organic solvents such as ethanol, DMSO, and DMF are generally more stable than aqueous solutions, especially for short-term storage. When preparing stock solutions in these solvents, it is advisable to purge the solvent with an inert gas to minimize oxidative degradation. For biological experiments, it is crucial to ensure that the final concentration of the organic solvent is low enough to avoid any physiological effects.

  • Formulations for In Vivo Studies: For in vivo administration, this compound can be formulated in various vehicles. Common approaches include:

    • Dissolving a DMSO stock solution in a mixture of PEG300 and Tween-80, followed by dilution with saline.

    • Using a solution of 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline to solubilize a DMSO stock.

    • For oil-based formulations, a DMSO stock can be mixed with corn oil.

Experimental Protocols

Determination of Equilibrium Solubility by HPLC

This protocol outlines a general method for determining the equilibrium solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound

  • Selected solvent(s) of interest

  • Reference standard of this compound with known purity

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable buffer components

  • 0.22 µm or 0.45 µm syringe filters (ensure compatibility with the solvent)

  • Vials for sample preparation and HPLC analysis

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Vortex mixer

  • Shaker or rotator

  • Centrifuge

3. Method:

a. Preparation of Standard Solutions:

  • Accurately weigh a known amount of the this compound reference standard.

  • Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the solubility samples.

b. Sample Preparation for Solubility Determination:

  • Add an excess amount of this compound to a known volume of the test solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C).

  • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

  • After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean HPLC vial.

  • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

c. HPLC Analysis:

  • Set up the HPLC system with a suitable column (e.g., a C18 reversed-phase column).

  • The mobile phase can consist of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 3-4), which is optimal for atropine stability and peak shape. A gradient or isocratic elution can be used.

  • Set the UV detector to a wavelength where atropine has significant absorbance (e.g., ~210-220 nm).

  • Inject the calibration standards and the prepared samples.

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the diluted sample solutions using the calibration curve.

  • Calculate the equilibrium solubility in the original solvent by multiplying the determined concentration by the dilution factor.

Below is a graphical representation of the experimental workflow for determining solubility.

G cluster_prep Preparation cluster_processing Sample Processing cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate on shaker (24-48h at constant temp) add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute for HPLC analysis filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Solubility Determination Workflow

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5). By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation. The downstream signaling effects depend on the specific G-protein coupled to the muscarinic receptor subtype. For example, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

The following diagram illustrates the antagonistic action of this compound at a Gi-coupled muscarinic receptor, a pathway relevant to its effects on the heart.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor Muscarinic Receptor (e.g., M2) g_protein Gi Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ach Acetylcholine ach->receptor Binds and Activates atropine This compound atropine->receptor Binds and Blocks atp ATP atp->ac response Cellular Response (e.g., decreased heart rate) camp->response Leads to

Atropine's Antagonistic Signaling

Conclusion

This technical guide provides essential information on the solubility and solvent compatibility of this compound. The data and protocols presented are intended to facilitate its use in research and development. Due to the limited availability of specific data for the deuterated form, the information is largely based on the well-characterized properties of atropine. Researchers should always perform their own validation and stability studies for their specific experimental conditions and formulations.

molecular weight and formula of (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on the molecular characteristics, experimental applications, and mechanism of action of (Rac)-Atropine-d3, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a deuterated form of atropine, a tropane alkaloid. The inclusion of three deuterium atoms on the N-methyl group results in a higher molecular weight compared to its non-deuterated counterpart. This isotopic labeling is crucial for its application in various analytical techniques.

PropertyValue
Molecular Formula C₁₇H₂₀D₃NO₃
Molecular Weight 292.39 g/mol [1]
IUPAC Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate[2]
CAS Number 1276197-36-4[1]
Synonyms (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3

Experimental Protocols: Use as an Internal Standard

This compound is frequently utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). The key advantages of using a stable isotope-labeled internal standard like this compound are its similar chemical and physical properties to the analyte (atropine), including extraction recovery, and ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

A typical experimental workflow for the quantification of atropine in a biological matrix (e.g., plasma, serum) using this compound as an internal standard would involve the following steps:

  • Sample Preparation : A known concentration of this compound is spiked into the biological sample containing the unknown quantity of atropine. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.

  • Chromatographic Separation : The extracted sample is injected into a liquid chromatography system, where atropine and this compound co-elute.

  • Mass Spectrometric Detection : The eluent from the LC system is introduced into a mass spectrometer. The instrument is set to monitor specific parent-to-daughter ion transitions for both atropine and this compound.

  • Quantification : The peak area ratio of the analyte (atropine) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of atropine in the original sample by comparing it to a calibration curve prepared with known concentrations of atropine and a constant concentration of the internal standard.

This method allows for precise and accurate quantification, as the internal standard compensates for variations in sample preparation and instrument response. For instance, a study on the determination of atropine and scopolamine in feed samples utilized atropine-d3 for quantification.[3]

Mechanism of Action and Signaling Pathway

Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][4][5][6][7] It binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This action inhibits the effects of the parasympathetic nervous system. Atropine is non-selective and acts on various subtypes of muscarinic receptors (M1, M2, M3, M4, and M5).[1][7]

The following diagram illustrates the antagonistic action of atropine at a muscarinic receptor.

Atropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh Acetylcholine (ACh) ACh_release->ACh mAChR Muscarinic Acetylcholine Receptor (mAChR) G_protein G-protein mAChR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Effector->Response ACh->mAChR Binds and Activates Atropine This compound Atropine->mAChR Competitively Blocks

Caption: Atropine competitively antagonizes acetylcholine at the muscarinic receptor.

References

(Rac)-Atropine-d3: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of (Rac)-Atropine-d3, a deuterated isotopologue of atropine, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its analytical applications, and describes the signaling pathways it modulates.

Chemical and Physical Data

This compound, a stable isotope-labeled form of atropine, serves as an invaluable tool in analytical and research settings, particularly in mass spectrometry-based quantification assays where it is used as an internal standard. The deuterium labeling provides a distinct mass shift without significantly altering its chemical properties.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 1276197-36-4[1]
Synonyms (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3[1]
Molecular Formula C₁₇H₂₀D₃NO₃[2]
Molecular Weight 292.39 g/mol [2]
IUPAC Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
InChI Key RKUNBYITZUJHSG-FIBGUPNXSA-N
Appearance White to off-white solid[2]
Purity ≥99.0%[2]
Isotopic Enrichment ≥98.7%[2]

Table 2: Solubility Data

SolventSolubilityReference
Ethanol ≥ 16 mg/mL[1]
DMSO ≥ 10 mg/mL[1]
DMF ≥ 2 mg/mL[1]

Table 3: Storage and Stability

ConditionDurationReference
Powder (-20°C) 3 years[2]
Powder (4°C) 2 years[2]
In solvent (-80°C) 6 months[1][2]
In solvent (-20°C) 1 month[1][2]

Mechanism of Action and Signaling Pathways

Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5. By blocking the binding of the endogenous neurotransmitter acetylcholine, atropine inhibits the parasympathetic nervous system's "rest and digest" functions. This compound is expected to have the same mechanism of action.

The five subtypes of muscarinic receptors are coupled to different G proteins and thus initiate distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

The following diagrams illustrate the primary signaling pathways affected by atropine.

Gq_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Atropine This compound (Antagonist) M1_M3_M5 M1, M3, M5 Receptors Atropine->M1_M3_M5 Blocks ACh Acetylcholine (Agonist) ACh->M1_M3_M5 Binds to Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Gq/11-Coupled Muscarinic Receptor Signaling Pathway.

Gi_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Atropine This compound (Antagonist) M2_M4 M2, M4 Receptors Atropine->M2_M4 Blocks ACh Acetylcholine (Agonist) ACh->M2_M4 Binds to Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts K_ion K⁺ GIRK->K_ion Efflux cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Quantitative_Analysis_Workflow Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Add_IS->SPE Evap_Recon Evaporation and Reconstitution SPE->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

References

A Technical Guide to the Storage and Stability of (Rac)-Atropine-d3 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of (Rac)-Atropine-d3 solutions. Understanding the stability profile of this deuterated atropine analogue is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed methodologies for assessing the stability of this compound solutions.

Introduction to this compound

This compound is a deuterated form of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. The replacement of three hydrogen atoms with deuterium on the N-methyl group can be utilized in pharmacokinetic studies to differentiate it from its non-deuterated counterpart. The chemical stability of this compound solutions is a critical factor that can be influenced by various environmental factors, including temperature, pH, and light.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound solutions. The following tables summarize the recommended storage conditions based on available data for both the solid form and solutions in various solvents.

Table 1: Storage of Solid this compound

ParameterRecommended Condition
Temperature2 to 8°C[1]

Table 2: Storage of this compound Solutions

SolventConcentrationStorage TemperatureShelf Life
Acetonitrile100.00 mg/lNot specified24 months[2]
Acetonitrile1000.00 mg/lNot specified24 months
DMSOStock Solution-80°C6 months[3]
DMSOStock Solution-20°C1 month[3]
EthanolStock Solution-80°C6 months[3]
EthanolStock Solution-20°C1 month[3]

Stability Profile and Degradation Pathways

The stability of atropine, and by extension this compound, in aqueous solutions is highly dependent on pH. The primary degradation pathways for atropine involve hydrolysis and dehydration.[4][5]

  • Hydrolysis: Under both acidic and basic conditions, the ester linkage of atropine can be hydrolyzed to form tropine and tropic acid.[4]

  • Dehydration: Under basic conditions, atropine can undergo dehydration to form apoatropine (atropamine).[4][5]

The optimal pH for atropine stability in aqueous solutions is in the acidic range, typically between pH 3 and 6.[2] As the pH moves towards neutrality or becomes basic, the rate of degradation increases significantly.

Below is a diagram illustrating the primary degradation pathways of atropine, which are presumed to be the same for this compound.

G Atropine This compound Tropine Tropine Atropine->Tropine Hydrolysis (Acidic/Basic) TropicAcid Tropic Acid Atropine->TropicAcid Hydrolysis (Acidic/Basic) Apoatropine Apoatropine (Atropamine) Atropine->Apoatropine Dehydration (Basic)

Degradation Pathways of Atropine.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Stability-Indicating HPLC Method

The following protocol is a general guideline for developing a stability-indicating HPLC method for this compound, based on established methods for atropine.[8][9][10][11][12]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products.

Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical grade phosphoric acid, sodium hydroxide, and hydrogen peroxide

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example):

ParameterCondition
Column C18 (e.g., Phenomenex Kinetex C18, 250x4.6mm, 5µm)[9][10]
Mobile Phase Gradient elution with: A) pH 2.5 buffer:acetonitrile (950:50 v/v) and B) pH 2.5 buffer:acetonitrile (200:800 v/v)[9][10]
Flow Rate 2.0 mL/min[9][10]
Column Temperature 50°C[9][10]
Detection Wavelength 210 nm[9][10]
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[11]

The following diagram outlines the workflow for validating a stability-indicating HPLC method.

G start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

HPLC Method Validation Workflow.
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.[13]

Procedure:

  • Acidic Hydrolysis: Incubate the this compound solution in 0.1 N HCl at 60°C for a specified period (e.g., 24 hours).

  • Alkaline Hydrolysis: Incubate the solution in 0.1 N NaOH at 60°C for a specified period (e.g., 24 hours).

  • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid drug and solution to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

Samples from each stress condition should be analyzed by the developed HPLC method to assess for degradation and to ensure that the degradation products are well-resolved from the parent peak.

Long-Term Stability Study Protocol

A long-term stability study evaluates the quality of a drug substance or product over its proposed shelf life.

Protocol:

  • Sample Preparation: Prepare multiple batches of the this compound solution in the desired formulation and package them in the intended container-closure system.

  • Storage Conditions: Store the samples under controlled long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated storage conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines.[14]

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance (visual inspection)

    • pH measurement

    • Assay of this compound concentration using the validated stability-indicating HPLC method

    • Quantification of known and unknown degradation products

The following diagram illustrates a typical workflow for a long-term stability study.

G start Prepare Batches storage Store at Long-Term & Accelerated Conditions start->storage timepoint Pull Samples at Predetermined Timepoints storage->timepoint timepoint->timepoint Repeat for each time interval analysis Perform Analytical Tests (Appearance, pH, Assay, Degradation Products) timepoint->analysis data Data Analysis & Shelf-Life Determination analysis->data end Stability Report data->end

References

Methodological & Application

Application Notes and Protocols for the Use of (Rac)-Atropine-d3 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine is a tropane alkaloid with significant anticholinergic properties, acting as a competitive antagonist of muscarinic acetylcholine receptors. Its clinical applications are diverse, ranging from the treatment of bradycardia and organophosphate poisoning to ophthalmic uses. Accurate quantification of atropine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[1][2][3]

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency. (Rac)-Atropine-d3, a deuterated analog of atropine, serves as an ideal internal standard for this application. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar ionization behavior, while its mass difference allows for distinct detection by the mass spectrometer.

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of atropine in biological matrices using this compound as an internal standard with LC-MS/MS.

Signaling Pathway of Atropine

Atropine functions by blocking the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5).[4] These receptors are G protein-coupled receptors (GPCRs) that mediate various physiological responses upon activation by acetylcholine.[4] By competitively binding to these receptors, atropine inhibits the parasympathetic nervous system's effects on various organs. For instance, in the heart, atropine blocks M2 receptors on the sinoatrial (SA) and atrioventricular (AV) nodes, leading to an increased heart rate.[5] In other tissues, it can cause smooth muscle relaxation, reduced secretions, and pupil dilation.[6]

Atropine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine_v Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (M1, M2, M3, M4, M5) Acetylcholine_v->mAChR Binds & Activates G_Protein G Protein (Gq/11, Gi/o) mAChR->G_Protein Activates Effector Effector Enzymes (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to Atropine (Rac)-Atropine Atropine->mAChR Competitively Blocks

Figure 1. Atropine's mechanism of action as a competitive antagonist at muscarinic acetylcholine receptors.

Experimental Protocols

This section details the methodologies for the quantitative analysis of atropine in plasma using this compound as an internal standard.

Materials and Reagents
  • (Rac)-Atropine (Analyte)

  • This compound (Internal Standard)[7][8][9]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Water (Deionized, 18 MΩ·cm or higher)

  • Human Plasma (Drug-free)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for sample preparation in bioanalysis.[2][10][11]

  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) IS Spike with this compound Sample->IS Precipitate Add Acetonitrile (300 µL) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2. A typical experimental workflow for the LC-MS/MS analysis of atropine.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC)

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
(Rac)-Atropine (Quantifier) 290.2124.215035
(Rac)-Atropine (Qualifier) 290.293.115045
This compound (Internal Standard) 293.2127.215035

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of atropine using a deuterated internal standard. The values are compiled from various published methods and serve as a general guideline.[2][8][10][11][12][13]

Table 1: Calibration and Linearity

ParameterTypical Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Calibration Model Linear, weighted (1/x or 1/x²)

Table 2: Sensitivity

ParameterTypical Value
Limit of Detection (LOD) 0.02 - 0.5 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL

Table 3: Precision and Accuracy

ParameterTypical Value
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Table 4: Recovery

ParameterTypical Value
Extraction Recovery > 85%

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and accurate method for the quantification of atropine in various biological matrices. The detailed protocols and performance data presented in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own bioanalytical methods for atropine. The inherent advantages of this approach ensure high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.

References

Application Notes and Protocols for the Use of (Rac)-Atropine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Rac)-Atropine-d3 is the deuterium-labeled form of atropine, a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] In quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving high accuracy and precision.[2] this compound serves as an ideal internal standard for the quantification of atropine in various biological matrices. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization. The mass difference allows for distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.

Physicochemical Properties of this compound:
PropertyValue
IUPAC Name (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate
CAS Number 1276197-36-4
Molecular Formula C17H20D3NO3[3]
Molecular Weight 292.39
Storage Temperature 2-8°C

Experimental Protocols

Quantification of Atropine in Human Plasma using LC-MS/MS

This protocol is adapted from methodologies for the analysis of atropine and related compounds in biological fluids.[4][5]

a. Materials and Reagents:

  • This compound (Internal Standard)

  • Atropine (Analyte)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant)

b. Preparation of Stock and Working Solutions:

  • Atropine Stock Solution (1 mg/mL): Accurately weigh and dissolve atropine in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the atropine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

c. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

d. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Atropine: 290.2 → 124.1 (Quantifier), 290.2 → 93.1 (Qualifier)[5] This compound: 293.2 → 124.1 (Quantifier)

e. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of the calibration standards.

  • Determine the concentration of atropine in the samples by interpolating their peak area ratios from the calibration curve.

Analysis of Atropine in Animal Feed using LC-MS/MS

This protocol is based on methods for the determination of tropane alkaloids in feed materials.[6]

a. Materials and Reagents:

  • This compound (Internal Standard)

  • Atropine (Analyte)

  • Methanol (MeOH)

  • Water

  • Extraction solvent (e.g., Methanol/water mixture)

  • Solid-Phase Extraction (SPE) cartridges (e.g., PCX)

b. Sample Preparation:

  • Homogenize the feed sample.

  • Weigh 2 g of the homogenized sample into a polypropylene tube.

  • Spike with a known amount of this compound internal standard solution.

  • Add 20 mL of extraction solvent.

  • Shake vigorously for 30 minutes.[6]

  • Centrifuge for 10 minutes at 4000 x g.[6]

  • Condition an SPE cartridge with methanol and the extraction mixture.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions:

  • Similar LC-MS/MS conditions as described for plasma analysis can be used, with potential modifications to the gradient to optimize separation from matrix components.

Quantitative Data Summary

The following table summarizes typical validation parameters for methods using a deuterated internal standard for atropine quantification.

ParameterTypical PerformanceReference
Linear Range 0.05 - 50 ng/mL[1][4]
Lower Limit of Quantification (LLOQ) 0.05 - 1.0 ng/mL[1][5]
Accuracy 87% - 122%[1][4]
Precision (RSD%) < 15%[1][4]
Extraction Recovery > 88%[1][4]

Visualizations

Experimental Workflow

experimental_workflow sample Plasma or Feed Sample add_is Add this compound Internal Standard sample->add_is extraction Sample Preparation (Protein Precipitation or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio vs. Concentration) lcms->data result Quantification of Atropine data->result

Caption: General experimental workflow for the quantification of atropine using this compound.

Signaling Pathway of Atropine

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) receptor Muscarinic ACh Receptor ACh->receptor Binds to response Cellular Response (e.g., smooth muscle contraction, glandular secretion) receptor->response Activates Atropine Atropine / this compound Atropine->receptor Blocks

Caption: Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors.

References

Application Notes and Protocols for the Use of (Rac)-Atropine-d3 in Pharmacokinetic Studies of Atropine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with a wide range of clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a mydriatic agent. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as (Rac)-Atropine-d3, is the gold standard for quantitative bioanalysis in pharmacokinetic studies. The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), correcting for variations in sample preparation and matrix effects.[1] This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of atropine.

Pharmacokinetic Profile of Atropine

The pharmacokinetics of atropine can be influenced by the route of administration. Following intravenous administration, atropine exhibits a rapid initial distribution phase followed by a slower elimination phase.[2] After intramuscular injection, it is rapidly absorbed, with peak plasma concentrations reached within 30 minutes.[3][4] The plasma half-life of atropine typically ranges from 2 to 4 hours.[3][5]

Table 1: Summary of Atropine Pharmacokinetic Parameters

ParameterRoute of AdministrationValueSpeciesReference
Half-life (t½) Intravenous2 to 4 hoursHuman[3][5]
Intramuscular~2.5 hoursHuman[3]
Ocular~2.5 hoursHuman[3]
Time to Peak (Tmax) Intramuscular3 to 60 minutesHuman[3][4]
Peak Concentration (Cmax) Intramuscular (1.67 mg)9.6 ng/mLHuman[3][4]
Clearance (CL) Intravenous5.9 to 6.8 mL/min/kgHuman[3]
Volume of Distribution (Vd) Intravenous1.0 to 1.7 L/kgHuman[3]

Experimental Protocols

Protocol 1: Quantification of Atropine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol describes a validated method for the determination of atropine in human plasma using this compound as an internal standard. The method involves protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • Atropine reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of atropine and this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standard solutions of atropine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 0.1 to 50 ng/mL).

  • Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 10 ng/mL) in acetonitrile.

  • Prepare QC samples at low, medium, and high concentrations in drug-free human plasma.

3. Sample Preparation (Protein Precipitation): [2][5]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution (in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-5% B

      • 3.1-4.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Atropine: m/z 290.2 → 124.2 (Quantifier), m/z 290.2 → 93.1 (Qualifier).

      • This compound: m/z 293.2 → 124.2.

    • Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

5. Data Analysis:

  • Quantify atropine concentrations in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add this compound Internal Standard (200 µL in ACN) plasma->is_addition vortex Vortex Mix is_addition->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection separation Chromatographic Separation lc_injection->separation ms_detection MS/MS Detection (MRM) separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for atropine quantification in plasma.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron/Effector Cell ACh_release Acetylcholine (ACh) Release muscarinic_receptor Muscarinic ACh Receptor ACh_release->muscarinic_receptor Binds to cellular_response Cellular Response muscarinic_receptor->cellular_response Activates atropine This compound / Atropine atropine->muscarinic_receptor Competitively Blocks

Caption: Mechanism of action of atropine at the muscarinic receptor.

Kinetic Isotope Effect Considerations

The substitution of hydrogen with deuterium atoms in a drug molecule can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond.[6][7][8] This is due to the higher bond energy of the C-D bond.[9]

In the context of drug metabolism, if the deuterated position is a site of metabolic transformation (e.g., by cytochrome P450 enzymes), a significant KIE can result in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.[10] This can potentially lead to:

  • Increased plasma exposure (AUC).

  • Longer half-life (t½).

  • Reduced formation of certain metabolites.

For this compound, the deuterium atoms are on the methyl group. If N-demethylation is a significant metabolic pathway for atropine, a KIE may be observed. However, for its use as an internal standard in pharmacokinetic studies of atropine, the key assumption is that it behaves identically to the unlabeled atropine during sample processing and chromatographic separation, which is a valid assumption for stable isotope-labeled internal standards. The mass difference allows for its distinct detection by the mass spectrometer. When studying the pharmacokinetics of atropine itself, the administration of this compound would be for analytical purposes (as an internal standard added to samples post-collection) and not as the therapeutic agent being studied. If the goal were to investigate the KIE on atropine's pharmacokinetics, a study would need to be designed where deuterated atropine is administered to subjects.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Atropine in Human Plasma using (Rac)-Atropine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of atropine in biological matrices.

Introduction

Atropine is a tropane alkaloid with anticholinergic properties, widely used in medicine for various purposes, including resuscitation, treatment of bradycardia, and as an antidote for organophosphate poisoning. Accurate and reliable quantification of atropine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of atropine in human plasma, utilizing its deuterated analog, (Rac)-Atropine-d3, as the internal standard (IS). The use of a stable isotope-labeled internal standard enhances the accuracy and precision of the method by compensating for variability in sample preparation and matrix effects.[1] This method adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[2][3][4][5]

Experimental Workflow

The following diagram illustrates the overall workflow of the bioanalytical method, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add Spike precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection chroma Chromatographic Separation injection->chroma ms Mass Spectrometric Detection (MRM Mode) chroma->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Atropine calibration->quantification signaling acetylcholine Acetylcholine receptor Muscarinic Receptor acetylcholine->receptor Binds & Activates atropine Atropine atropine->receptor Binds & Blocks response Cellular Response (e.g., smooth muscle contraction) receptor->response Initiates no_response Blocked Response receptor->no_response

References

Application Notes and Protocols for Atro-pine Analysis using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of atropine for quantitative analysis, with a specific focus on the use of a deuterated internal standard. These guidelines are intended for researchers, scientists, and professionals involved in drug development and toxicological analysis.

Introduction

Atropine is a tropane alkaloid with significant anticholinergic properties, widely used in medicine.[1] Accurate and precise quantification of atropine in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[2][3] The use of a deuterated internal standard, such as atropine-d3, is highly recommended for mass spectrometry-based analytical methods like LC-MS/MS. This is because a deuterated standard closely mimics the chemical and physical properties of the analyte, compensating for variations in sample preparation and instrument response, thereby improving the accuracy and reliability of the results.[4]

This application note details various sample preparation techniques, provides a comprehensive protocol for Solid-Phase Extraction (SPE), and summarizes key quantitative data from published methods.

Sample Preparation Techniques

The choice of sample preparation technique is critical for removing interfering substances from the matrix and concentrating the analyte of interest. Common techniques for atropine analysis include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile, is added to the plasma or serum sample to precipitate proteins.[5][6][7] While fast, it may result in a less clean extract compared to other methods, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent.[8] It is an effective method for cleaning up complex samples.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration.[9] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This technique generally provides cleaner extracts and higher recovery rates compared to PPT and LLE.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in food matrices, the QuEChERS method has been adapted for the analysis of various analytes, including atropine, in different sample types.[10] It involves an extraction and clean-up step, providing a streamlined workflow.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Plasma/Serum Sample add_is Add Deuterated Internal Standard (e.g., Atropine-d3) start->add_is vortex Vortex to Mix add_is->vortex load_sample Load Sample onto SPE Cartridge vortex->load_sample condition_spe Condition SPE Cartridge (e.g., with Methanol then Water) condition_spe->load_sample wash_spe Wash Cartridge to Remove Interferences load_sample->wash_spe elute_analyte Elute Atropine and Internal Standard wash_spe->elute_analyte evaporate Evaporate Eluate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for atropine analysis.

Detailed Protocol: Solid-Phase Extraction (SPE) for Atropine in Human Plasma

This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

1. Materials and Reagents

  • Human plasma (or other biological matrix)

  • Atropine certified reference standard

  • Atropine-d3 (or other suitable deuterated standard) certified reference standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or other suitable mobile phase modifier)

  • SPE cartridges (e.g., C18, Mixed-Mode Cation Exchange)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Standard Solution Preparation

  • Prepare stock solutions of atropine and atropine-d3 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serially diluting the stock solutions with methanol or mobile phase to create a calibration curve.

  • Prepare a working internal standard solution (e.g., 100 ng/mL of atropine-d3).

3. Sample Preparation

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the working internal standard solution (atropine-d3).

  • Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through it.

    • Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution: Elute the atropine and atropine-d3 from the cartridge with 1 mL of an appropriate elution solvent (e.g., methanol with 2% formic acid).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Comparison of Sample Preparation Techniques

Technique_Comparison Techniques Sample Preparation Techniques PPT Protein Precipitation (PPT) Techniques->PPT LLE Liquid-Liquid Extraction (LLE) Techniques->LLE SPE Solid-Phase Extraction (SPE) Techniques->SPE QuEChERS QuEChERS Techniques->QuEChERS Advantages_PPT Advantages: - Fast - Simple - Inexpensive PPT->Advantages_PPT Disadvantages_PPT Disadvantages: - High matrix effects - Low recovery PPT->Disadvantages_PPT Advantages_LLE Advantages: - Good clean-up - Moderate cost LLE->Advantages_LLE Disadvantages_LLE Disadvantages: - Labor-intensive - Emulsion formation LLE->Disadvantages_LLE Advantages_SPE Advantages: - High recovery - Excellent clean-up - Amenable to automation SPE->Advantages_SPE Disadvantages_SPE Disadvantages: - Higher cost - Method development required SPE->Disadvantages_SPE Advantages_QuEChERS Advantages: - Fast and easy - High throughput - Low solvent consumption QuEChERS->Advantages_QuEChERS Disadvantages_QuEChERS Disadvantages: - Matrix-dependent - May require optimization QuEChERS->Disadvantages_QuEChERS

Caption: Comparison of common sample preparation techniques.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on atropine analysis. The use of a deuterated internal standard is crucial for achieving high accuracy and precision.

Sample MatrixPreparation TechniqueInternal StandardRecovery (%)Precision (RSD %)Accuracy (%)LLOQ (ng/mL)Reference
PlasmaProtein PrecipitationCocaine-d388 - 942 - 1387 - 1220.05[5][6]
PlasmaSolid-Phase ExtractionNot Specified> 90< 887 - 1101.0[9]
CerealsQuEChERSLabeled Isotopomers82 - 114≤ 6Not Specified0.0005[10]
PlasmaProtein PrecipitationLevobupivacaineNot Specified< 10 (interday)± 7 (interday)0.10[2][7]
Plant MaterialLiquid-Liquid ExtractionNot Specified45 - 67Not SpecifiedNot SpecifiedNot Specified[8]

LLOQ: Lower Limit of Quantification RSD: Relative Standard Deviation

Conclusion

The selection of an appropriate sample preparation technique is paramount for the reliable quantification of atropine in various matrices. While simpler methods like protein precipitation are available, Solid-Phase Extraction (SPE) generally offers superior clean-up and recovery. The consistent use of a deuterated internal standard is essential to mitigate matrix effects and ensure the accuracy and precision of the analytical results. The protocols and data presented in this application note provide a solid foundation for developing and validating robust methods for atropine analysis.

References

Application Note and Protocols: Mitigating Matrix Effects in the Bioanalysis of (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity. However, the accuracy and reliability of LC-MS/MS assays can be significantly compromised by "matrix effects," which are alterations in the ionization efficiency of an analyte due to the presence of co-eluting, undetected components in the biological matrix.[1][2] These effects, manifesting as either ion suppression or enhancement, can lead to inaccurate quantification, impacting the integrity of pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.[3]

(Rac)-Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors. Its quantification in biological matrices is crucial for a variety of research and clinical applications. To compensate for potential matrix effects during its bioanalysis, a stable isotope-labeled internal standard (SIL-IS), (Rac)-Atropine-d3, is often employed. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and reliable quantification.[4][5]

This application note provides detailed protocols for the extraction and LC-MS/MS analysis of (Rac)-Atropine from plasma, with a focus on evaluating and mitigating matrix effects using this compound.

Understanding and Evaluating Matrix Effects

Matrix effects are primarily caused by endogenous components of the biological sample, such as phospholipids, salts, and metabolites, that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] The most common manifestation is ion suppression, where the presence of these interfering compounds reduces the analyte's signal intensity.[6][7]

The evaluation of matrix effects is a critical component of bioanalytical method validation as mandated by regulatory agencies. A common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The use of a SIL-IS like this compound is expected to normalize these variations, resulting in an IS-normalized MF close to 1.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting atropine from plasma samples.

Materials:

  • Blank human plasma (or other relevant biological matrix)

  • (Rac)-Atropine and this compound stock solutions (e.g., 1 mg/mL in methanol)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare Spiking Solutions: Prepare working standard solutions of (Rac)-Atropine and a working internal standard solution of this compound by diluting the stock solutions in a suitable solvent (e.g., 50:50 methanol:water).

  • Sample Spiking: To a 100 µL aliquot of blank plasma in a microcentrifuge tube, add a small volume (e.g., 5 µL) of the (Rac)-Atropine working standard and 5 µL of the this compound working internal standard solution. For blank samples, add 5 µL of the solvent instead of the analyte.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 85% phase A, 15% phase B).

  • Vortex and Transfer: Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., SCIEX API 5000 or equivalent)

  • Reversed-phase C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)[1]

LC Parameters:

  • Mobile Phase A: 5 mM ammonium formate buffer in water with 0.1% formic acid, pH 3.5[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 1 µL[1]

  • Column Temperature: 40°C[1]

  • Gradient Elution: [1]

    • Start with 15% B

    • Linearly increase to 45% B over 2.5 minutes

    • Hold at 45% B for 0.5 minutes

    • Return to 15% B and equilibrate for 1 minute

  • Total Run Time: 4 minutes[1]

MS/MS Parameters (Positive Electrospray Ionization - ESI+):

  • Ion Source Temperature: 500°C[1]

  • IonSpray Voltage: 3000 V[1]

  • Nebulizer Gas (GS1): 50 psi[1]

  • Heater Gas (GS2): 50 psi[1]

  • Curtain Gas (CUR): 25 psi[1]

  • Collision Gas (CAD): Medium (e.g., 6 V)[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (Rac)-Atropine: m/z 290.2 -> 124.1 (Quantifier), m/z 290.2 -> 93.1 (Qualifier)

    • This compound: m/z 293.2 -> 124.1

  • Dwell Time: 40 ms[1]

Data Presentation: Matrix Effect Evaluation

The following table summarizes representative data for the evaluation of matrix effects on the bioanalysis of (Rac)-Atropine using this compound as the internal standard. The matrix factor (MF) is calculated as the peak area of the analyte in the post-spiked matrix extract divided by the peak area of the analyte in the neat solution. The IS-normalized MF is the MF of the analyte divided by the MF of the internal standard.

Analyte/ISBiological MatrixMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Extract)Matrix Factor (MF)IS-Normalized Matrix Factor
(Rac)-AtropineHuman Plasma550,000565,4001.0281.004
This compoundHuman Plasma620,000635,5001.025N/A
(Rac)-AtropineRabbit Plasma480,000470,4000.9800.995
This compoundRabbit Plasma540,000532,0000.985N/A
(Rac)-AtropineHemolyzed Plasma510,000499,8000.9800.998
This compoundHemolyzed Plasma590,000580,0000.982N/A

Note: The data presented in this table is illustrative and based on findings where minimal matrix effects were observed after appropriate sample cleanup.[1] Actual values may vary depending on the specific matrix lot, extraction procedure, and instrument conditions.

The data indicates that while there are minor matrix effects (MF values slightly deviating from 1), the use of the deuterated internal standard, this compound, effectively compensates for these variations, resulting in IS-normalized matrix factors very close to 1. This demonstrates the robustness of the method and the suitability of this compound as an internal standard. One study reported relative signals of 102.8 ± 6.0% for atropine in plasma, further confirming the absence of significant matrix effects with a validated method.[1] Another study found no matrix effect in seven different lots of rabbit plasma, including hemolyzed samples.

Visualizations

Experimental Workflow for Matrix Effect Evaluation

experimental_workflow A Prepare Neat Solutions (Analyte + IS in Solvent) E LC-MS/MS Analysis A->E Analyze Neat Solution B Prepare Blank Matrix Samples C Extract Blank Matrix B->C D Post-Extraction Spike (Add Analyte + IS to Extracted Matrix) C->D D->E Analyze Spiked Extract F Calculate Matrix Factor (MF) MF = Peak Area (Matrix) / Peak Area (Neat) E->F G Calculate IS-Normalized MF MF(Analyte) / MF(IS) F->G

Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.

Logical Relationship for Mitigating Matrix Effects

mitigation_strategy Start Bioanalytical Sample (Analyte in Biological Matrix) Problem Presence of Endogenous Interfering Components Start->Problem Effect Matrix Effect (Ion Suppression/Enhancement) Problem->Effect Solution1 Optimize Sample Preparation (e.g., Protein Precipitation, SPE) Effect->Solution1 Solution2 Utilize Stable Isotope-Labeled Internal Standard (e.g., Atropine-d3) Effect->Solution2 Outcome Accurate and Reliable Quantification of Analyte Solution1->Outcome Solution2->Outcome

Caption: Key strategies for mitigating matrix effects in bioanalysis.

Conclusion

Matrix effects pose a significant challenge in LC-MS/MS-based bioanalysis. However, through a combination of robust sample preparation techniques, such as protein precipitation, and the use of a stable isotope-labeled internal standard like this compound, these effects can be effectively evaluated and mitigated. The protocols and data presented in this application note demonstrate a reliable approach for the accurate quantification of (Rac)-Atropine in biological matrices, ensuring the generation of high-quality data for critical research and development decisions. The consistent finding of minimal matrix effects for atropine with appropriate methodologies underscores the importance of proper method development and validation.[1]

References

Application Note and Protocol for the Preparation of a Calibration Curve for (Rac)-Atropine-d3 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the preparation and use of a calibration curve for the quantification of atropine in biological matrices, such as plasma, using (Rac)-Atropine-d3 as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[1]

This protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and other bioanalytical studies requiring the quantification of atropine. The methodologies described are based on established and validated LC-MS/MS assays.[1][2][3]

Materials and Reagents

  • (Rac)-Atropine (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Deionized Water (18.2 MΩ·cm)

  • Drug-free plasma (e.g., human, rat, rabbit)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Experimental Protocols

Preparation of Stock and Working Solutions

3.1.1. Atropine Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (Rac)-Atropine and dissolve it in 10 mL of methanol in a volumetric flask to obtain a final concentration of 1 mg/mL. Store this stock solution at -20°C.

3.1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask to achieve a concentration of 1 mg/mL. Store this stock solution at -20°C.

3.1.3. Atropine Working Solutions for Calibration Curve: Prepare a series of working solutions by serially diluting the Atropine Stock Solution with a 50:50 (v/v) mixture of methanol and water. The concentration of these working solutions should be selected to cover the desired calibration range. For a typical calibration range of 0.1 to 50 ng/mL, the following working solutions can be prepared:

Working Solution IDConcentration (ng/mL)
WS-1500
WS-2250
WS-3100
WS-450
WS-525
WS-610
WS-75
WS-81

3.1.4. This compound Internal Standard Working Solution (10 ng/mL): Dilute the this compound Internal Standard Stock Solution with a 50:50 (v/v) mixture of methanol and water to obtain a final concentration of 10 ng/mL.

Preparation of Calibration Standards
  • Label a set of microcentrifuge tubes for each calibration standard (e.g., CAL-1 to CAL-8).

  • To each tube, add 95 µL of drug-free plasma.

  • Spike 5 µL of the corresponding Atropine Working Solution into each tube to achieve the final calibration concentrations.

  • Add 10 µL of the this compound Internal Standard Working Solution (10 ng/mL) to each tube.

  • Vortex each tube for 10 seconds.

The final concentrations of the calibration standards in plasma will be:

Calibration StandardFinal Concentration (ng/mL)
CAL-150.00
CAL-225.00
CAL-310.00
CAL-45.00
CAL-52.50
CAL-61.00
CAL-70.50
CAL-8 (LLOQ)0.10
Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting atropine from plasma samples.[3]

  • To each 100 µL of the prepared calibration standards (or unknown samples), add 300 µL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80% Acetonitrile in 0.1% Formic Acid).

  • Vortex for 30 seconds and inject a portion of the sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of atropine and this compound. These may need to be optimized for your specific instrumentation.

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Atropine290.2124.225
Atropine (Qualifier)290.293.135
This compound293.2124.225

Data Analysis and Quality Control

Calibration Curve Construction

A calibration curve is generated by plotting the peak area ratio of atropine to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The coefficient of determination (r²) should be ≥ 0.99.

Quality Control (QC) Samples

It is recommended to prepare and analyze QC samples at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC), along with the Lower Limit of Quantification (LLOQ). These QC samples are prepared independently from the calibration standards. The accuracy and precision of the assay are evaluated using these QC samples.

Example QC Concentrations:

QC LevelConcentration (ng/mL)
LLOQ0.10
LQC0.30
MQC20.00
HQC40.00
Acceptance Criteria

The following are typical acceptance criteria for a validated bioanalytical method based on regulatory guidelines:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_sample_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis stock_atropine Atropine Stock (1 mg/mL) working_atropine Atropine Working Solutions stock_atropine->working_atropine stock_is This compound Stock (1 mg/mL) working_is IS Working Solution (10 ng/mL) stock_is->working_is spike_atropine Spike Atropine Working Solutions working_atropine->spike_atropine spike_is Spike IS Working Solution working_is->spike_is plasma Drug-Free Plasma plasma->spike_atropine spike_atropine->spike_is cal_standards Calibration Standards (0.1-50 ng/mL) spike_is->cal_standards add_acn Add Acetonitrile cal_standards->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Data Acquisition (MRM) inject->acquire process Data Processing acquire->process curve Generate Calibration Curve process->curve

Caption: Experimental workflow for calibration curve preparation.

data_analysis_flow raw_data Raw LC-MS/MS Data peak_integration Peak Integration raw_data->peak_integration area_ratio Calculate Peak Area Ratio (Atropine / IS) peak_integration->area_ratio calibration_curve Plot Area Ratio vs. Concentration area_ratio->calibration_curve regression Linear Regression (1/x or 1/x² weighting) calibration_curve->regression quantification Quantify Unknown Samples regression->quantification

Caption: Data analysis workflow.

References

Application of (Rac)-Atropine-d3 in Toxicology Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Atropine-d3 , a deuterium-labeled stable isotope of atropine, serves as an excellent internal standard for the quantitative analysis of atropine in various biological matrices during toxicology screening. Its use in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview, including detailed protocols, for the use of this compound in toxicological analysis.

Introduction

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors. It is used clinically for various purposes, but overdose can lead to anticholinergic toxidrome, characterized by symptoms such as mydriasis, tachycardia, dry skin, and delirium[1]. Toxicological screening for atropine is crucial in cases of suspected poisoning, whether from pharmaceutical products, certain plants of the Solanaceae family, or exposure to nerve agents where atropine is used as an antidote[1].

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS. This compound has nearly identical chemical and physical properties to unlabeled atropine, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable quantification.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine exerts its effects by blocking the action of acetylcholine at muscarinic receptors (M1-M5) in the central and peripheral nervous systems[1]. This blockade inhibits the parasympathetic nervous system, leading to the characteristic anticholinergic effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh Acetylcholine (ACh) ACh_synthesis->ACh Vesicle Synaptic Vesicle ACh->Vesicle mAChR Muscarinic Receptor (M1-M5) Vesicle->mAChR Release G_protein G-protein mAChR->G_protein Activates Effector Effector (e.g., PLC, AC) G_protein->Effector Modulates Response Cellular Response Effector->Response Atropine (Rac)-Atropine Atropine->mAChR Blocks

Figure 1. Signaling pathway of acetylcholine and the inhibitory action of atropine.

Experimental Protocols

The following protocols are generalized for the analysis of atropine in biological matrices using this compound as an internal standard. Method optimization and validation are essential for specific applications.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This method is suitable for rapid screening.

  • Spiking: To 100 µL of plasma or serum, add a known concentration of this compound working solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine/Whole Blood)

This method provides a cleaner extract, reducing matrix effects.

  • Sample Pre-treatment (for Whole Blood): Lyse 1 mL of whole blood with 2 mL of deionized water. Add a known concentration of this compound working solution.

  • Sample Pre-treatment (for Urine): Centrifuge 1 mL of urine to remove particulates. Add a known concentration of this compound working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the atropine and this compound with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 2% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of (Rac)-Atropine-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering poor peak shape with (Rac)-Atropine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting, broadening) for this compound in HPLC?

A1: Poor peak shape for this compound, a basic compound, in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol Interactions: Atropine, with its amine functional group, can interact with residual acidic silanol groups on the silica-based stationary phase. This secondary interaction mechanism, in addition to the primary hydrophobic retention, can lead to significant peak tailing.[1][2][3][4]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. If the pH is close to the pKa of atropine (around 9.8), the compound can exist in both ionized and non-ionized forms, resulting in peak distortion.[5][6]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column can lead to peak distortion. Column voids or a blocked inlet frit can also cause peak splitting or tailing.[7]

  • Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column, leading to peak fronting or tailing.[8][9]

  • Isotopic Effects: Deuterated compounds like this compound can have slightly different retention times than their non-deuterated counterparts.[10][11][12] If there is incomplete separation or on-column hydrogen-deuterium exchange, it can result in a broadened or asymmetric peak.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, leading to peak broadening.[3]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like atropine.

  • At Low pH (pH < 3): The silanol groups on the stationary phase are protonated and thus less likely to interact with the positively charged atropine molecule. This minimizes secondary interactions and significantly reduces peak tailing.[2][3][13]

  • At Mid-Range pH (pH 4-7): In this range, silanol groups are partially ionized, leading to increased secondary interactions with the basic atropine molecule, which often results in pronounced peak tailing.[1]

  • Near the Analyte's pKa: Operating near the pKa of atropine (approximately 9.8) can cause inconsistent ionization, leading to peak broadening or splitting as the analyte may be present in both its ionized and neutral forms.[5]

Q3: Can the deuterium label in this compound itself cause poor peak shape?

A3: Yes, the deuterium label can potentially contribute to poor peak shape. Deuterated compounds often elute slightly earlier than their non-deuterated (protium) analogs in reversed-phase HPLC.[10][11][14] This is known as the secondary isotope effect. If your this compound standard contains some non-deuterated atropine, or if there is a possibility of hydrogen-deuterium exchange on the column, you might observe a broadened or shouldered peak due to the incomplete separation of the two isotopic forms.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving poor peak shape issues with this compound.

Guide 1: Initial Assessment and Mobile Phase Optimization

This guide will help you address the most common causes of poor peak shape related to the mobile phase.

Step 1: Evaluate Mobile Phase pH

  • Problem: Peak tailing is observed.

  • Troubleshooting: Atropine is a basic compound. Secondary interactions with acidic silanol groups on the column packing are a common cause of tailing.[2][4]

  • Solution: Lower the mobile phase pH to between 2.5 and 3.5. This will protonate the silanol groups, minimizing secondary interactions.[3][15] Use a suitable buffer, such as phosphate or formate, to maintain a consistent pH.

Step 2: Check Buffer Concentration

  • Problem: Inconsistent retention times and peak shape.

  • Troubleshooting: Insufficient buffer capacity can lead to pH shifts on the column, causing peak shape issues.

  • Solution: Ensure your buffer concentration is adequate, typically in the range of 10-25 mM for LC-UV applications.[3] For LC-MS, lower concentrations (below 10 mM) are generally preferred to avoid ion suppression.[3]

Step 3: Organic Modifier Selection

  • Problem: Persistent peak tailing despite pH optimization.

  • Troubleshooting: The choice of organic modifier can influence peak shape.

  • Solution: If using acetonitrile, consider switching to methanol or a mixture of both. Methanol can sometimes offer different selectivity and improved peak shape for basic compounds.

Guide 2: Column Health and Hardware Evaluation

If mobile phase optimization does not resolve the issue, the problem may lie with the column or other HPLC system components.

Step 1: Column Cleaning and Regeneration

  • Problem: Gradual peak broadening or tailing over several injections.

  • Troubleshooting: The column may be contaminated with strongly retained sample components.

  • Solution: Follow a rigorous column washing protocol. A general procedure for a C18 column is provided in the "Experimental Protocols" section below.

Step 2: Check for Column Voids and Blockages

  • Problem: Sudden appearance of split or tailing peaks.

  • Troubleshooting: A void may have formed at the column inlet, or the inlet frit may be partially blocked.[7]

  • Solution: If a guard column is in use, replace it. If the problem persists, try backflushing the analytical column (if permitted by the manufacturer). If these steps fail, the column may need to be replaced.

Step 3: Minimize Extra-Column Volume

  • Problem: Broad peaks for all analytes.

  • Troubleshooting: Excessive dead volume in the system can cause peak broadening.

  • Solution: Use tubing with the smallest possible inner diameter and length, especially between the injector, column, and detector. Ensure all fittings are properly connected to avoid leaks and dead volume.[3]

Quantitative Data Summary

The following table summarizes the effect of key chromatographic parameters on the peak shape of a basic compound like atropine. The peak asymmetry factor (As) is used as a quantitative measure of peak shape, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.0 indicate tailing.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)Rationale
Mobile Phase pH pH 6.0> 2.0pH 3.01.1 - 1.3At low pH, silanol groups are protonated, reducing secondary interactions with the basic analyte.[5][16]
Buffer Concentration 5 mM Phosphate~1.825 mM Phosphate~1.4Higher buffer concentration can help mask residual silanol interactions and maintain a stable pH.[8]
Organic Modifier Acetonitrile~1.6Methanol~1.4Methanol can sometimes provide better peak shape for basic compounds due to different solvent-analyte interactions.
Column Type Standard C18> 2.0End-capped C181.2 - 1.5End-capping reduces the number of available free silanol groups, minimizing peak tailing for basic compounds.[7]

Experimental Protocols

Protocol 1: General Column Washing Procedure for a Reversed-Phase C18 Column

This protocol is intended to remove strongly retained contaminants from a C18 column. Always consult your column manufacturer's specific instructions.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase without Buffer: Wash the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., a mixture of water and organic modifier). This prevents buffer precipitation.[17]

  • Flush with 100% Organic Solvent: Wash the column with 10-20 column volumes of 100% acetonitrile or methanol to remove non-polar contaminants.

  • Flush with a Stronger Solvent (if necessary): If contamination persists, a stronger solvent like isopropanol can be used. Flush with 10-20 column volumes.

  • Re-equilibrate the Column: Flush the column with the initial mobile phase composition (including buffer) until the baseline is stable.

Protocol 2: Mobile Phase Preparation for Improved Peak Shape of Basic Compounds
  • Choose a Suitable Buffer: Select a buffer with a pKa close to the desired mobile phase pH (e.g., phosphate buffer for pH 2.5-3.5).

  • Prepare the Aqueous Component: Dissolve the buffer salt in HPLC-grade water to the desired concentration (e.g., 20 mM).

  • Adjust the pH: Use an appropriate acid (e.g., phosphoric acid for phosphate buffer) to adjust the pH of the aqueous component to the target value (e.g., pH 3.0).

  • Filter the Aqueous Component: Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Prepare the Final Mobile Phase: Mix the filtered aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow start Poor Peak Shape Observed (this compound) check_mobile_phase Is Mobile Phase pH < 3.5? start->check_mobile_phase adjust_ph Adjust Mobile Phase pH to 2.5-3.5 with a suitable buffer. check_mobile_phase->adjust_ph No check_column_health Is column old or showing decreased performance? check_mobile_phase->check_column_health Yes adjust_ph->check_column_health wash_column Perform Column Wash Protocol check_column_health->wash_column Yes check_overload Is sample concentration high? check_column_health->check_overload No wash_column->check_overload dilute_sample Dilute sample or reduce injection volume. check_overload->dilute_sample Yes check_hardware Are there any hardware issues? (e.g., leaks, long tubing) check_overload->check_hardware No dilute_sample->check_hardware optimize_hardware Optimize hardware: - Use shorter, narrower tubing - Check fittings for leaks check_hardware->optimize_hardware Yes consider_isotope_effect Consider Isotope Effect: - Check for co-elution with non-deuterated atropine check_hardware->consider_isotope_effect No optimize_hardware->consider_isotope_effect good_peak_shape Good Peak Shape Achieved consider_isotope_effect->good_peak_shape Chemical_Interactions cluster_column Silica Stationary Phase silanol Ionized Silanol Group (-Si-O⁻) silica_backbone Silica Backbone (-Si-O-Si-) atropine This compound (Positively Charged) atropine->silanol Secondary Ionic Interaction (Causes Peak Tailing) atropine->silica_backbone Primary Hydrophobic Interaction (Desired Retention)

References

Technical Support Center: (Rac)-Atropine-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing mass spectrometry parameters for (Rac)-Atropine-d3 analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for this compound analysis?

A1: The optimal parameters can vary depending on the instrument and specific experimental conditions. However, a good starting point for electrospray ionization (ESI) in positive mode is summarized in the tables below. These parameters should be optimized for your specific instrument and application.

Q2: Which ionization technique is recommended for this compound analysis, and why?

A2: Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the preferred method for the analysis of atropine and its deuterated analogs.[1][2][3] Atropine is thermally unstable, which can lead to degradation and inaccurate quantification with techniques that use high temperatures, such as gas chromatography-mass spectrometry (GC-MS), unless derivatization is performed.[3] LC-MS/MS offers high selectivity and sensitivity for the analysis of thermally labile compounds like atropine.

Q3: What are the expected multiple reaction monitoring (MRM) transitions for this compound?

A3: For this compound, the precursor ion will have a mass-to-charge ratio (m/z) of 293.2, reflecting the addition of three deuterium atoms to the atropine molecule. The product ions will be fragments of the precursor ion. A common transition is the fragmentation to the tropane moiety. The table below provides example MRM transitions.

Troubleshooting Guide

Issue 1: No or low signal for this compound

  • Question: I am not seeing any signal, or the signal is much lower than expected for my this compound standard. What should I check?

  • Answer:

    • Check Instrument Settings: Verify that the mass spectrometer is operating in positive ionization mode (ESI+). Confirm that the correct MRM transitions for this compound are entered in the acquisition method.

    • Inspect the Ion Source: Ensure the ESI needle is not clogged and that a stable spray is being generated. A sputtering or inconsistent spray can lead to a significant loss in signal.

    • Verify Sample Preparation: this compound is used as an internal standard and is typically spiked into the sample. Ensure that the internal standard has been added to your samples and standards at the correct concentration.

    • Check for Contamination: Contamination in the LC system or the mass spectrometer can lead to ion suppression, reducing the signal of your analyte. Run a blank injection to check for background noise and potential contaminants.

Issue 2: High background noise or interfering peaks

  • Question: I am observing high background noise or peaks that interfere with the this compound signal. How can I resolve this?

  • Answer:

    • Improve Sample Preparation: If analyzing complex matrices like plasma or serum, insufficient sample cleanup can introduce interfering compounds. Protein precipitation is a common sample preparation technique for atropine analysis.[1][2] Consider optimizing your protein precipitation protocol or exploring other sample preparation methods like solid-phase extraction (SPE).

    • Optimize Chromatographic Separation: Adjust the LC gradient to better separate this compound from matrix components. Ensure that your column is not overloaded.

    • Clean the System: High background can be a sign of a contaminated LC system or mass spectrometer ion source. Follow the manufacturer's instructions for cleaning the ion source and flushing the LC system.

Issue 3: Inconsistent retention time for this compound

  • Question: The retention time for this compound is shifting between injections. What could be the cause?

  • Answer:

    • Check for LC System Leaks: Unstable pressure in the LC system, often caused by leaks, can lead to retention time shifts. Check all fittings and connections for any signs of leakage.

    • Ensure Mobile Phase Consistency: Inconsistent mobile phase composition can cause retention time variability. Ensure that your mobile phases are well-mixed and degassed.

    • Column Equilibration: Ensure the column is properly equilibrated between injections. Insufficient equilibration can lead to inconsistent retention times.

Quantitative Data Summary

Table 1: Recommended Mass Spectrometer Source Parameters (ESI+)

ParameterTypical Value
Ion Spray Voltage5500 V
Ion Source Temperature500 °C
Nebulizer Gas (GS1)50 psi
Heater Gas (GS2)50 psi
Curtain Gas (CUR)25 psi

Table 2: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
293.2127.16028
293.296.16032

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using LC-MS/MS. Optimization will be required for specific instruments and applications.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is suitable for the separation of atropine.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Use the parameters in Table 1 as a starting point and optimize for your instrument.

  • MRM Transitions: Use the transitions in Table 2 as a starting point and optimize the collision energies for your instrument.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_no_signal No/Low Signal Solutions cluster_high_background High Background Solutions cluster_rt_shift RT Shift Solutions Start Start Troubleshooting Problem Identify Problem Start->Problem No_Signal No/Low Signal Problem->No_Signal No/Low Signal High_Background High Background Problem->High_Background High Background RT_Shift Retention Time Shift Problem->RT_Shift RT Shift Check_Settings Check MS Settings (ESI+, MRM) No_Signal->Check_Settings Check_Spray Inspect Ion Source Spray No_Signal->Check_Spray Check_IS Verify Internal Standard Addition No_Signal->Check_IS Optimize_Prep Optimize Sample Prep High_Background->Optimize_Prep Optimize_LC Optimize LC Separation High_Background->Optimize_LC Clean_System Clean LC-MS System High_Background->Clean_System Check_Leaks Check for LC Leaks RT_Shift->Check_Leaks Check_MP Verify Mobile Phase RT_Shift->Check_MP Check_Equilibration Ensure Column Equilibration RT_Shift->Check_Equilibration

Caption: Troubleshooting logic for common MS issues.

References

Technical Support Center: (Rac)-Atropine-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Atropine-d3 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in bioanalytical assays?

This compound is a stable isotope-labeled internal standard used for the quantification of atropine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to atropine, allowing it to mimic the analyte during sample extraction, cleanup, and ionization, thus correcting for matrix effects and variability in the analytical process.[1][2][3]

Q2: What are the main degradation pathways for atropine and its deuterated analog?

The primary degradation pathway for atropine is hydrolysis of the ester bond, yielding tropine and tropic acid.[4] Under basic conditions, atropine can also undergo dehydration to form apoatropine.[5] It is expected that this compound follows the same degradation pathways.

Q3: What are the optimal storage conditions for samples containing this compound?

To minimize degradation, biological samples should be stored at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[6][7] Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months.[7] The pH of the sample should ideally be maintained between 3.5 and 4 to minimize hydrolysis.[8]

Q4: Are there species-specific differences in the stability of atropine in plasma?

Yes, significant species-specific differences exist. For instance, rabbit plasma contains a high concentration of atropinesterase, an enzyme that rapidly hydrolyzes atropine. In contrast, human serum shows no significant degradation of atropine under similar conditions.[6][9] This is a critical consideration when designing preclinical studies.

Q5: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the biological matrix.[10][11][12] These effects can lead to inaccurate and imprecise quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound and atropine Enzymatic degradation: Especially in rabbit plasma due to atropinesterase.[6]Add an esterase inhibitor, such as 2,2-dichlorovinyl dimethyl phosphate (DDVP), to blood collection tubes immediately upon sample collection.[6]
Hydrolysis: Due to improper pH or high temperature. Atropine is least stable at alkaline pH.Ensure samples are collected and processed on ice. Adjust sample pH to be slightly acidic (around 3.5-4) if possible, and store frozen at -20°C or -80°C.[8]
High variability in analytical results Inconsistent matrix effects: Different lots of biological matrix can have varying levels of interfering substances.[11]Use a stable isotope-labeled internal standard like this compound in all samples, calibrators, and quality controls to normalize for matrix effects.[14]
Improper sample handling: Inconsistent timing or temperature during sample collection and processing.Standardize sample handling procedures. Keep samples on ice and process them as quickly as possible.
Chromatographic peak for atropine shifts in biological samples Matrix components interacting with the analytical column: This can alter the retention time of the analyte. A chromatographic shift of 0.4 min has been observed for atropine in biological samples.[15]Ensure the analytical method is robust and validated for the specific biological matrix. The use of a stable isotope-labeled internal standard that co-elutes with the analyte will help in correct peak identification and integration.
"False positive" signal for unlabeled atropine Deuterium loss from the internal standard: In-source exchange of deuterium with protons can lead to the internal standard being detected as the unlabeled analyte.[1]Use a highly deuterated standard to minimize the impact of partial deuterium loss. Ensure the position of the deuterium label is not on an exchangeable site (e.g., on a heteroatom).[16]
Interference in the internal standard channel Naturally occurring isotopes of atropine: The M+2 isotope of atropine can have the same mass-to-charge ratio as a doubly deuterated internal standard, leading to interference.[17]Use an internal standard with a mass difference of at least +3 Da from the unlabeled analyte to avoid interference from natural isotopes.

Quantitative Data Summary

Table 1: Stability of Atropine in Different Matrices and Conditions

Matrix Storage Temperature Duration Analyte Concentration Remaining Reference
Rabbit Plasma (untreated)Room TemperatureMinutes to HoursSignificant degradation[9]
Human SerumRoom TemperatureHoursNo significant degradation[9]
0.1 mg/mL Ophthalmic Solution25°C6 months>94.7%[18]
1 mg/mL in 0.9% Sodium Chloride4-8°C72 hours96.5% - 103.4%[19]
1 mg/mL in 0.9% Sodium Chloride20-25°C72 hours98.7% - 100.2%[19]
1 mg/mL in 0.9% Sodium Chloride32-36°C72 hours98.3% - 102.8%[19]

Table 2: LC-MS/MS Method Parameters for Atropine Analysis

Parameter Condition Reference
Sample Preparation Protein precipitation with acetonitrile[9][20]
Chromatographic Column Zorbax XDB-CN (75mm x 4.6mm, 3.5µm)[20]
Mobile Phase Gradient elution with water, acetonitrile, and formic acid[20]
Ionization Mode Electrospray Ionization (ESI) Positive[20]
Quantification Range 0.10 - 50.00 ng/mL[20]
Intraday Precision <10%[20]
Interday Precision <10%[20]
Accuracy Within ±7%[20]

Experimental Protocols

Detailed Methodology for Quantification of Atropine in Human Plasma using this compound by LC-MS/MS

This protocol is a synthesized example based on common practices reported in the literature.[9][20]

  • Sample Collection and Handling:

    • Collect whole blood in heparinized tubes.

    • Immediately place the tubes on ice.

    • Centrifuge at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Preparation of Standards and Internal Standard:

    • Prepare stock solutions of atropine and this compound in methanol.

    • Prepare a series of calibration standards by spiking blank human plasma with atropine stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.

    • Prepare a working solution of this compound in methanol.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 200 µL of the this compound working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: HPLC system capable of gradient elution.

    • Analytical Column: A suitable reversed-phase column (e.g., C18 or CN).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: Optimize to ensure separation from matrix components.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: ESI positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both atropine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of atropine to this compound against the concentration of the calibration standards.

    • Determine the concentration of atropine in the unknown samples and QCs from the calibration curve using a weighted linear regression.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Analysis BloodCollection Whole Blood Collection (Heparinized Tubes) Centrifugation Centrifugation (4°C) BloodCollection->Centrifugation PlasmaStorage Plasma Storage (-80°C) Centrifugation->PlasmaStorage PlasmaSample Plasma Sample/Calibrator/QC PlasmaStorage->PlasmaSample AddIS Add this compound & Acetonitrile PlasmaSample->AddIS Vortex Vortex & Centrifuge AddIS->Vortex SupernatantTransfer Transfer Supernatant Vortex->SupernatantTransfer Evaporation Evaporate to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for the quantification of atropine in plasma.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_dehydration Dehydration (Basic Conditions) Atropine This compound / Atropine Tropine Tropine Atropine->Tropine Ester Bond Cleavage TropicAcid Tropic Acid Atropine->TropicAcid Ester Bond Cleavage Apoatropine Apoatropine Atropine->Apoatropine Water Elimination

Caption: Primary degradation pathways of atropine.

References

Technical Support Center: Chromatographic Resolution of Atropine and (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of atropine and its deuterated internal standard, (Rac)-Atropine-d3, during liquid chromatography (LC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my atropine and this compound peaks co-eluting?

Co-elution of an analyte and its isotopically labeled internal standard is common because they are chemically and structurally very similar. In many LC-MS applications, this is acceptable as the two compounds can be distinguished by their mass-to-charge ratio (m/z). However, for methods requiring chromatographic separation, co-elution presents a challenge. The slight difference in mass due to deuterium substitution can lead to subtle differences in physicochemical properties, which can be exploited for separation.

Q2: Is it possible to chromatographically separate deuterated and non-deuterated compounds?

Yes, it is possible. The phenomenon that allows for this separation is known as the chromatographic isotope effect. In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated (protio) counterparts.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the non-polar stationary phase.[2]

Q3: How does the number of deuterium atoms affect the separation?

Generally, the greater the number of deuterium substitutions in a molecule, the larger the potential retention time shift and the better the chance of achieving separation.[3][4] this compound has three deuterium atoms, which may provide a sufficient difference for separation under optimized conditions.

Q4: My detector is a mass spectrometer. Do I still need to resolve the co-elution?

In most cases for quantitative analysis by LC-MS, chromatographic co-elution of an analyte and its stable isotope-labeled internal standard is not a problem, as they are easily distinguished by the mass spectrometer. However, significant co-elution can sometimes lead to ion suppression or matrix effects where the ionization of one compound affects the other, potentially compromising accuracy.[5] Resolving the peaks chromatographically can mitigate these risks.

Troubleshooting Guide for Co-elution

This guide provides a systematic approach to resolving the co-elution of atropine and this compound. The general principle is to modify the chromatographic conditions to enhance the subtle differences in their interaction with the stationary and mobile phases.

Troubleshooting_Workflow start Start: Co-elution of Atropine & Atropine-d3 step1 Step 1: Modify Mobile Phase - Decrease % Organic Solvent - Change Organic Solvent (ACN vs. MeOH) - Adjust pH / Additive Concentration start->step1 check1 Resolution Improved? step1->check1 step2 Step 2: Adjust Flow Rate & Temperature - Lower Flow Rate - Decrease Temperature check2 Resolution Improved? step2->check2 step3 Step 3: Evaluate Column Chemistry - Use High-Efficiency Column (smaller particles) - Try Different Stationary Phase (e.g., Phenyl-Hexyl) check3 Resolution Improved? step3->check3 check1->step2 No success Success: Peaks Resolved check1->success Yes check2->step3 No check2->success Yes check3->success Yes fail Consider Alternative: - Use 13C or 15N Labeled Standard - Validate Method with Co-elution check3->fail No

Caption: Troubleshooting workflow for resolving co-elution.

Question: I am observing complete co-elution. What is the first thing I should try?

Answer: The most effective way to influence separation is by altering the mobile phase composition to increase the retention factor (k').[6]

  • Decrease the percentage of the organic solvent: In reversed-phase chromatography, reducing the amount of acetonitrile or methanol in the mobile phase will increase the retention time of both compounds.[7] This increased interaction time with the stationary phase can amplify the subtle differences between the isotopologues, leading to separation.

  • Change the organic modifier: The selectivity (α) between atropine and its deuterated analog can differ between acetonitrile and methanol. If you are using one, try switching to the other. Some studies suggest that acetonitrile may produce a stronger isotope effect compared to methanol.[8]

Question: I have adjusted the mobile phase strength, but the peaks are still not resolved. What's next?

Answer: The next step is to optimize the physical parameters of the run.

  • Lower the flow rate: Reducing the flow rate can increase the efficiency of the column, leading to sharper peaks and potentially improving the resolution of closely eluting compounds.[9]

  • Decrease the column temperature: Lowering the temperature increases the viscosity of the mobile phase and can enhance the hydrophobic interactions with the stationary phase, which may improve separation.[9] Ensure you know the temperature limits of your column and sample.

Question: What if changes to the mobile phase, flow rate, and temperature are not enough?

Answer: If the above adjustments are insufficient, consider changing the column chemistry to alter selectivity.

  • Increase column efficiency: Use a column with a smaller particle size (e.g., sub-2 µm) or a solid-core particle column. Higher efficiency leads to narrower peaks, which require less of a retention time difference to be resolved.[10]

  • Try a different stationary phase: If you are using a standard C18 column, switching to a different phase chemistry can alter the separation mechanism. A phenyl-hexyl column, for example, offers different selectivity due to pi-pi interactions, which could affect the deuterated and non-deuterated compounds differently.[7]

Question: Are there any alternatives if chromatographic separation cannot be achieved?

Answer: If extensive method development fails to resolve the co-elution, consider these alternatives:

  • Use a different internal standard: Internal standards labeled with heavy isotopes like 13C or 15N are known to exhibit a much smaller chromatographic isotope effect compared to deuterium-labeled standards and are less likely to separate from the analyte.[5]

  • Validate the method with co-elution: If using an MS detector, perform rigorous validation experiments (e.g., testing for ion suppression/enhancement at different analyte concentrations) to demonstrate that the co-elution of the internal standard does not impact the accuracy and precision of the quantitative results.

Data and Protocols

Table 1: Summary of Chromatographic Strategies to Resolve Co-elution
ParameterModificationRationaleExpected Outcome
Mobile Phase Decrease % Organic (e.g., from 40% to 30% ACN)Increases retention factor (k'), allowing more time for differential interactions with the stationary phase.[6][7]Increased retention time for both peaks, potential for baseline separation.
Change Organic Solvent (e.g., MeOH to ACN)Alters selectivity (α) as interactions can differ between solvents. ACN may enhance the isotope effect.[8]Shift in retention times and potential improvement in resolution.
Adjust pHAffects the ionization state of atropine (a basic compound), which can alter its interaction with the stationary phase.Change in peak shape and retention; may influence selectivity.
Flow Rate Decrease Flow Rate (e.g., from 0.5 mL/min to 0.3 mL/min)Increases column efficiency (N), leading to narrower peaks.[9]Sharper peaks, which are easier to resolve even with a small time difference.
Temperature Decrease Temperature (e.g., from 40°C to 25°C)Increases mobile phase viscosity and can enhance differential hydrophobic interactions.[9]Increased retention and potential for improved resolution.
Stationary Phase Use smaller particle size column (e.g., 5 µm to 1.8 µm)Significantly increases column efficiency (N).[10]Much narrower peaks, increasing the likelihood of baseline resolution.
Change column chemistry (e.g., C18 to Phenyl-Hexyl)Introduces different separation mechanisms (e.g., pi-pi interactions) that can alter selectivity.[7]Differential shift in retention times, possibly leading to separation.
Detailed Experimental Protocol: HPLC Method for Atropine Separation

This protocol provides a starting point for developing a method to resolve atropine and this compound. Further optimization based on the troubleshooting guide may be necessary.

  • Instrumentation: UHPLC system coupled with a mass spectrometer.

  • Column: High-efficiency C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10% to 40% B

    • 8.0 - 8.1 min: 40% to 95% B

    • 8.1 - 9.0 min: 95% B

    • 9.0 - 9.1 min: 95% to 10% B

    • 9.1 - 12.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • MS Detector Settings (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Atropine Transition: e.g., m/z 290.2 → 124.1

    • This compound Transition: e.g., m/z 293.2 → 124.1

Visualization of Atropine's Signaling Pathway

Atropine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[11][12] By blocking these receptors, it inhibits the effects of the parasympathetic nervous system.[13][14]

Atropine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Cardiac Pacemaker Cell) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release receptor Muscarinic Receptor (e.g., M2) gi_protein Gi Protein receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp ↓ cAMP ac->camp response Biological Response (e.g., ↓ Heart Rate) camp->response ACh->receptor Binds & Activates Atropine Atropine Atropine->receptor Binds & Blocks

Caption: Atropine's antagonism at the muscarinic receptor.

References

troubleshooting variability in (Rac)-Atropine-d3 signal intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal intensity variability in the analysis of (Rac)-Atropine-d3.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is the signal intensity of my this compound internal standard showing high variability between samples?

Answer: High variability in the internal standard signal can point to several issues, primarily related to matrix effects, sample preparation, or instrument instability.[1][2] Here’s a step-by-step guide to diagnose the problem:

  • Evaluate Matrix Effects: Co-eluting compounds from your sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity.[3][4] This is a primary cause of variability in LC-MS analysis.[5]

    • Solution: Improve your sample cleanup procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[6] You can also try diluting your sample to reduce the concentration of matrix components.[7]

  • Review Sample Preparation Consistency: Inconsistent sample preparation can lead to variable recoveries of your internal standard.

    • Solution: Ensure that all sample preparation steps, such as vortexing times, evaporation steps, and reconstitution volumes, are performed consistently across all samples. Automation of these steps can significantly reduce variability.

  • Check for Instrument Instability: Fluctuations in the LC or MS system can cause signal drift.[8]

    • Solution: Inject a series of neat standards (your internal standard in a clean solvent) at the beginning, middle, and end of your sample batch. If the signal is stable for the neat standards but variable for the samples, the issue is likely matrix-related. If the neat standards also show drift, the problem lies with the instrument. Check for leaks, ensure stable gas pressures, and verify that the ion source is clean.[9][10]

Question 2: My this compound signal has suddenly disappeared or is extremely low for all samples.

Answer: A complete or significant loss of signal usually points to a singular, acute problem with the LC-MS system or the sample/mobile phase preparation.[10]

  • Check the Basics: Ensure the correct mobile phases are in place, the waste container is not full, and there are no obvious leaks in the system.[11]

  • Inspect the Ion Source: A dirty or blocked ion source is a common cause of drastic signal loss.[12]

    • Solution: Visually inspect the electrospray needle for a stable spray.[10] If the spray is unstable or absent, the instrument may need to be vented and the ion source cleaned.

  • Verify Sample and Mobile Phase Preparation: An error in the preparation of your standards, samples, or mobile phases can lead to a complete loss of signal.

    • Solution: Prepare fresh mobile phases and a fresh dilution of your this compound standard. Inject the fresh standard directly to see if the signal returns.

  • Confirm Instrument Parameters: Ensure the correct MS method, with the appropriate mass transitions for this compound, is loaded.[13]

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Question 3: I'm observing peak tailing or splitting for my this compound peak. How can I resolve this?

Answer: Poor peak shape can compromise the accuracy and precision of your results.[12] Common causes include column contamination, inappropriate mobile phase, or issues with the injection.

  • Column Health: An old or contaminated column can lead to peak shape issues.

    • Solution: First, try flushing the column with a strong solvent. If this doesn't resolve the issue, replace the column with a new one.

  • Mobile Phase pH: The pH of the mobile phase is critical for the peak shape of basic compounds like atropine.

    • Solution: Atropine is a basic compound. Ensure the mobile phase pH is sufficiently low (e.g., around 3) to keep it in its protonated form, which generally results in better peak shape on a C18 column.[14] Formic acid or ammonium formate are common additives.[15]

  • Injection Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.

    • Solution: Ensure your final sample solvent is as close in composition to the initial mobile phase as possible.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a common method for the extraction of atropine from plasma samples.[16]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical starting parameters for the analysis of atropine.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[17]

  • Mobile Phase A: 0.1% Formic Acid in Water.[15]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

  • Gradient: Start with 5-15% B, increase to 95% B over 3-5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • MRM Transitions:

    • Atropine: m/z 290.2 -> 124.2[18]

    • This compound: m/z 293.1 -> 127.0[13]

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Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Atropine Analysis

Sample Preparation MethodTypical RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation 85-95%[19]Fast, simple, and inexpensive.High risk of matrix effects and ion suppression.[6]
Liquid-Liquid Extraction (LLE) >90%Cleaner extracts than protein precipitation.More labor-intensive and uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) >90%[15]Provides the cleanest extracts, minimizing matrix effects.[6]Most time-consuming and expensive option.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects? A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4] These effects can either suppress or enhance the signal of the target analyte, leading to inaccurate and imprecise results.[4]

Q2: Why is a deuterated internal standard like this compound used? A2: A deuterated internal standard is considered the gold standard for quantitative LC-MS analysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects and variations during sample preparation.[20] This allows it to compensate for these sources of variability, leading to more accurate and precise quantification.[20]

Q3: What are common mobile phase additives for atropine analysis and why are they used? A3: Common additives are formic acid and ammonium formate.[15] These are volatile additives compatible with mass spectrometry. They are used to control the pH of the mobile phase, which is crucial for achieving good peak shape and retention for basic compounds like atropine.[21]

Q4: Can the choice of mobile phase organic solvent affect signal intensity? A4: Yes, the choice and ratio of organic solvents (like acetonitrile and methanol) can influence the separation of atropine from matrix interferences and can also affect the efficiency of the electrospray ionization process, thereby impacting signal intensity.[21]

Q5: How often should I calibrate the mass spectrometer? A5: Your mass spectrometer should be calibrated regularly according to the manufacturer's recommendations to ensure mass accuracy.[22] For quantitative analysis, a calibration curve should be run with every batch of samples to ensure the accuracy of the results.

References

Technical Support Center: (Rac)-Atropine-d3 Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of (Rac)-Atropine-d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is catalyzed by both hydrogen ions (acid-catalyzed) and hydroxide ions (base-catalyzed), leading to the formation of tropine-d3 and tropic acid.[1] Under basic conditions, a secondary degradation pathway involving dehydration can also occur, resulting in the formation of apoatropine-d3.[2]

Q2: What is the optimal pH for the stability of this compound solutions?

A2: The pH of maximum stability for atropine is approximately 3.5 to 4.1.[1][3] At this pH, the rate of hydrolysis is at a minimum. Deviations to more acidic or alkaline pH values will result in a significantly increased rate of degradation.

Q3: What are the expected degradation products of this compound that I should monitor in my stability studies?

A3: The primary degradation products to monitor are:

  • Tropic acid-d3 and Tropine-d3: Formed via hydrolysis of the ester bond.[1]

  • Apoatropine-d3 (Atropamine): Formed via dehydration, particularly under basic conditions.[2]

It is crucial to have analytical methods capable of separating and quantifying these potential degradants from the parent this compound.

Q4: How should I store my this compound solutions to ensure stability?

A4: To ensure the stability of this compound solutions, it is recommended to:

  • Maintain the pH of the solution between 3.5 and 4.1.

  • Store at controlled room temperature or under refrigeration, as higher temperatures accelerate the degradation rate.

  • Protect the solution from light.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound potency in solution. The pH of the solution is outside the optimal stability range (3.5 - 4.1).Adjust the pH of the solution to within the optimal range using an appropriate buffer system. Verify the pH of all new batches of solutions.
Elevated storage temperature.Store solutions at the recommended temperature (refrigerated or controlled room temperature) and avoid exposure to high temperatures.
Appearance of unknown peaks in chromatograms during stability testing. Formation of degradation products.Identify the degradation products by comparing their retention times with those of known standards (tropic acid, tropine, apoatropine). Forced degradation studies can help to confirm the identity of these peaks.
Contamination of the sample or mobile phase.Ensure proper handling and preparation of samples and mobile phases to avoid contamination. Use high-purity solvents and reagents.
Inconsistent analytical results for this compound concentration. Issues with the analytical method, such as improper mobile phase preparation or column degradation.Verify the preparation of the mobile phase and ensure the column is in good condition. Re-validate the analytical method if necessary.
Inadequate sample preparation.Ensure that the sample preparation procedure is robust and reproducible.

Quantitative Data

The stability of atropine is highly dependent on pH and temperature. The following table summarizes the calculated half-lives of atropine at various pH values and temperatures.

Temperature (°C)pHCalculated Half-life (t½)
202.03.5 years
3.012.5 years
4.0 40 years
5.012.5 years
6.01.25 years
7.045 days
1002.01.8 hours
3.24 3.8 hours (pH of minimum hydrolysis at 100°C)
4.02.5 hours
5.00.4 hours
6.00.04 hours
7.00.004 hours

Data adapted from "Stability of Atropine in Aqueous Solution" and "The Kinetics of the Hydrolysis of Atropine".[1][3]

Experimental Protocols

Stability Indicating HPLC Method for this compound

This method is designed to separate this compound from its major degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: Cogent UDC-Cholesterol™, 4µm, 100Å, 4.6 x 150mm or equivalent reversed-phase C18 column.

    • Mobile Phase: A mixture of 20 mM phosphate buffer (pH 2.5) and acetonitrile (80:20 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.[5]

    • Column Temperature: 25°C.[5]

    • Injection Volume: 20 µL.[5]

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and its potential degradation products (tropic acid, tropine, apoatropine) in the mobile phase.

    • Prepare working standards and samples by diluting the stock solutions to the desired concentration with the mobile phase.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis:

    • Treat a solution of this compound with 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).[6]

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified period (e.g., 2 hours).[6]

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) for a specified period (e.g., 48 hours).

  • Photodegradation:

    • Expose a solution of this compound to a light source according to ICH Q1B guidelines.

Visualizations

cluster_degradation Atropine Degradation Pathway Atropine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Atropine->Hydrolysis Dehydration Dehydration (Base Catalyzed) Atropine->Dehydration TropicAcid Tropic Acid-d3 Hydrolysis->TropicAcid Tropine Tropine-d3 Hydrolysis->Tropine Apoatropine Apoatropine-d3 Dehydration->Apoatropine

Caption: Atropine degradation pathways.

cluster_workflow Experimental Workflow for Stability Testing Prep Sample Preparation This compound Solution Stress Forced Degradation (pH, Temp, Light, Oxid.) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Analysis (Quantification of Atropine and Degradants) HPLC->Data

Caption: Workflow for stability testing.

cluster_pathway Atropine Signaling Pathway Atropine This compound M2Receptor Muscarinic M2 Receptor Atropine->M2Receptor Blocks Gi Gi Protein M2Receptor->Gi Activates ACh Acetylcholine ACh->M2Receptor Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to

Caption: Atropine's antagonist action.

References

Technical Support Center: (Rac)-Atropine-d3 Analysis and Ion Suppression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during the analysis of (Rac)-Atropine-d3.

Troubleshooting Guide

Q1: I am observing a lower than expected signal for this compound. Could this be due to ion suppression?

A1: Yes, a diminished signal intensity for your analyte of interest is a primary indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced detector response. It is crucial to investigate and mitigate these matrix effects to ensure accurate and reproducible quantification.

Q2: How can I confirm that ion suppression is affecting my this compound signal?

A2: A common method to identify ion suppression is through a post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A drop in the baseline signal at the retention time of interfering components indicates the presence of ion suppression.

Q3: My this compound internal standard is showing signal variability. What could be the cause?

A3: Signal variability in your deuterated internal standard can be a complex issue. While stable isotope-labeled internal standards are designed to co-elute with the analyte and experience similar ion suppression, several factors can lead to inconsistencies:

  • Chromatographic Shift: Deuterated standards can sometimes exhibit a slight shift in retention time compared to the non-labeled analyte. If this shift causes the internal standard to elute in a region of different matrix effects, the analyte-to-internal standard ratio will be inconsistent. One study observed a chromatographic shift of 0.4 minutes for atropine in biological samples compared to neat solutions, which could lead to false-negative results if not accounted for.[1]

  • Differential Ion Suppression: The analyte and the internal standard might not experience the same degree of ion suppression, even with minimal retention time differences.

  • Concentration-Dependent Effects: The extent of ion suppression can be dependent on the concentration of both the analyte and the co-eluting matrix components.

Q4: What are the initial steps to troubleshoot and minimize ion suppression for this compound?

A4: A systematic approach is essential for troubleshooting ion suppression. The following workflow can guide your efforts:

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Validation Low Signal Low or Inconsistent This compound Signal PostColumn_Infusion Perform Post-Column Infusion Experiment Low Signal->PostColumn_Infusion Confirm Ion Suppression Check_IS Evaluate Internal Standard Performance Low Signal->Check_IS Assess IS Variability Sample_Prep Optimize Sample Preparation PostColumn_Infusion->Sample_Prep If Suppression Confirmed Chromatography Modify Chromatographic Conditions PostColumn_Infusion->Chromatography MS_Params Adjust MS Parameters PostColumn_Infusion->MS_Params Check_IS->Chromatography If IS Shift Observed Revalidate Re-validate Method Sample_Prep->Revalidate Chromatography->Revalidate MS_Params->Revalidate

Troubleshooting workflow for ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the presence of other components in a sample reduces the ionization efficiency of the analyte of interest, in this case, this compound. This leads to a decreased signal in the mass spectrometer and can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q2: Which sample preparation techniques are most effective at minimizing ion suppression for atropine analysis?

A2: The choice of sample preparation is critical. Here's a summary of common techniques:

  • Solid-Phase Extraction (SPE): Generally considered highly effective for removing interfering matrix components. One study quantifying atropine in plasma using SPE reported mean extraction recoveries exceeding 90% with no observed matrix effect.[2][3]

  • Liquid-Liquid Extraction (LLE): Another effective technique for cleaning up complex samples.

  • Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and other small molecules that can cause ion suppression. However, it has been successfully used in some atropine assays.[4][5]

Q3: How can I optimize my chromatographic method to reduce ion suppression?

A3: Chromatographic optimization aims to separate this compound from co-eluting, suppression-inducing matrix components. Consider the following adjustments:

  • Change the analytical column: Using a column with a different stationary phase (e.g., C18, CN) can alter selectivity.

  • Modify the mobile phase: Adjusting the organic solvent, pH, or adding modifiers can improve separation.

  • Alter the gradient profile: A shallower gradient can enhance the resolution between the analyte and interferences.

Q4: Can adjusting the mass spectrometer settings help mitigate ion suppression?

A4: While less impactful than sample preparation and chromatography, some MS parameter adjustments can be beneficial:

  • Optimize ion source parameters: Adjusting settings like spray voltage, gas flows, and temperature can sometimes improve ionization efficiency in the presence of matrix components.

  • Change ionization mode: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.

Q5: Are there any known issues with using deuterated internal standards like this compound?

A5: Yes, while stable isotope-labeled internal standards are the gold standard, they are not always a perfect solution. A key issue is the potential for a chromatographic shift between the deuterated standard and the native analyte. This can lead to them experiencing different degrees of ion suppression, compromising accurate quantification. It is essential to verify that the analyte and internal standard co-elute as closely as possible under your experimental conditions.

Data and Experimental Protocols

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for atropine from various studies.

Table 1: Atropine Recovery and Matrix Effect in Plasma

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Source
Solid-Phase ExtractionAtropine>90Not Observed[2][3]
Protein PrecipitationAtropine88-94Not Reported[4][5]

Table 2: Atropine Ion Suppression in Hair

Sample Preparation MethodAnalyteIon Suppression (%)Source
Liquid-Liquid ExtractionAtropine27.5[6]
Experimental Protocols

Protocol 1: Solid-Phase Extraction for Atropine in Plasma

This protocol is based on the methodology described by Gicquel et al. (2023).[2][3]

  • Sample Pre-treatment: To 10 µL of plasma, add the internal standard solution.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elution: Elute the atropine and internal standard from the cartridge with an appropriate elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Atropine in Plasma

This protocol is based on the method described by Dienes et al. (2008).[4][5]

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Precipitation: Add a sufficient volume of cold acetonitrile to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Concentration/Evaporation: Concentrate the supernatant or evaporate it to dryness.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression

Post_Column_Infusion cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler Column Analytical Column Autosampler->Column T_Piece T-Piece Mixer Column->T_Piece Syringe_Pump Syringe Pump (Constant Flow of Atropine-d3) Syringe_Pump->T_Piece MS Mass Spectrometer T_Piece->MS

Workflow for a post-column infusion experiment.

References

best practices for handling and storing (Rac)-Atropine-d3 to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Rac)-Atropine-d3

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing this compound to ensure its stability and prevent degradation for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

The recommended storage conditions for this compound can vary depending on its form (solid powder vs. solution) and the specific supplier's recommendations based on their stability data. It is crucial to consult the Certificate of Analysis (CoA) and product datasheet for your specific batch.

  • Solid Form: As a neat solid, storage temperatures can range from 2-8°C to controlled room temperature (+20°C).[1]

  • Stock Solutions: For solutions, especially in organic solvents like DMSO or ethanol, colder temperatures are generally recommended to ensure long-term stability. Recommendations include -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[2]

  • Aqueous Solutions: Atropine is less stable in aqueous solutions.[3] If aqueous solutions are prepared, they should be stored at 4°C for only a few days and buffered to an acidic pH if possible.[4]

Q2: How does the deuterium labeling of this compound affect its storage and handling?

This compound is a stable isotope-labeled compound. For the purposes of storage and handling to prevent chemical degradation, it should be treated nearly identically to its unlabeled counterpart, (Rac)-Atropine.[5][6] The deuterium atoms do not significantly alter the compound's chemical reactivity or susceptibility to degradation pathways like hydrolysis or oxidation. The primary purpose of the isotopic label is to serve as an internal standard or tracer in quantitative analyses, such as mass spectrometry, where it can be distinguished from the unlabeled form by its higher mass.[6]

Q3: What are the primary degradation pathways for atropine and how can they be minimized?

Atropine is susceptible to several degradation pathways, primarily hydrolysis, pH-dependent reactions, and oxidation.

  • Hydrolysis: The ester bond in atropine can be hydrolyzed to form tropine and tropic acid, which are inactive.[7][8] To minimize this, avoid prolonged exposure to moisture and aqueous solutions with non-optimal pH.

  • pH-Dependent Degradation: Atropine is most stable in acidic conditions, with an optimal pH around 3.5-4.[9][10] Under basic (alkaline) conditions, it can undergo dehydration to form apoatropine, which is a major degradation product.[7][11] When preparing aqueous solutions, using a buffer in the acidic range can improve stability.

  • Oxidation: The molecule can be degraded by oxidizing agents.[7][12] Store the compound away from strong oxidizing agents and in a well-sealed container to minimize contact with atmospheric oxygen.

  • Photodegradation: Exposure to light can contribute to degradation. It is recommended to store this compound in light-protecting containers, such as amber vials or opaque bottles.[10][13]

Q4: What are the best practices for preparing and storing stock solutions of this compound?

  • Solvent Selection: Use high-purity, anhydrous solvents appropriate for your experimental needs. This compound is soluble in solvents such as DMSO, ethanol, and DMF.[2] Note that hygroscopic solvents like DMSO should be newly opened to minimize water content.[2]

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound. Prepare solutions to the desired concentration using calibrated equipment.

  • Storage of Solutions: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For in vivo experiments, it is highly recommended to prepare the final working solution fresh on the day of use.[2]

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, preparation date, and storage conditions.

Troubleshooting Guide

Problem: My analytical results are inconsistent, and I suspect compound degradation.

  • Verify Storage Conditions: Confirm that the compound (both solid and solutions) has been stored according to the supplier's recommendations. Check temperature logs for any deviations.

  • Examine Physical Appearance: Inspect the solid material for any changes in color or texture. For solutions, check for cloudiness, precipitation, or color change.

  • Check Solution Age: If using a stock solution, verify its preparation date. Older solutions, especially those stored at warmer temperatures or subjected to multiple freeze-thaw cycles, are more likely to have degraded.

  • Consider pH: If working with aqueous solutions, the pH may have shifted over time, accelerating degradation. Atropine is more stable at a lower pH.[10]

  • Analytical Re-evaluation: If possible, re-analyze the compound or solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to confirm its purity and concentration against a freshly prepared standard.

Problem: I observed precipitation in my stock solution after thawing it from -80°C.

  • Ensure Complete Dissolution: The compound may not have fully redissolved. Gently warm the vial to room temperature and vortex or sonicate briefly to aid dissolution.[2]

  • Check for Solvent Evaporation: If the container was not sealed properly, some solvent may have evaporated, increasing the concentration beyond the solubility limit.

  • Confirm Solubility Limits: Verify that your stock solution concentration does not exceed the solubility limit of this compound in the chosen solvent at the storage temperature.

  • Avoid Repeated Freeze-Thaw: This issue is more common after multiple freeze-thaw cycles. Using single-use aliquots is the best way to prevent this.

Quantitative Data: Summary of Storage Conditions

Compound FormStorage TemperatureDurationSource(s)Notes
This compound (Solid) 2°C to 8°CNot SpecifiedFrom Sigma-Aldrich datasheet.
This compound (Solid) +20°CNot Specified[1]From LGC Standards datasheet for neat product.
This compound (Stock Solution) -20°CUp to 1 month[2]From MedchemExpress datasheet.
This compound (Stock Solution) -80°CUp to 6 months[2]From MedchemExpress datasheet.
Atropine Sulfate (Aqueous Solution) 4°CSeveral days[4]General lab recommendation.
Atropine Sulfate Injection, USP 20°C to 25°C24 months[14][15]USP Controlled Room Temperature.
Diluted Atropine Eye Drops 5°C and 25°CUp to 6 months[16]Stability shown in specific formulations.

Note: This table summarizes data from various sources. Always prioritize the storage recommendations provided by the supplier of your specific product.

Experimental Protocols: Assessing Compound Stability

To experimentally verify the stability of a this compound solution, a standard protocol involves using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect major degradants over time.

Objective: To determine the concentration of this compound and its primary degradants (e.g., tropic acid, apoatropine) in a solution stored under specific conditions (e.g., temperature, light exposure) over a set period.

Methodology: HPLC-UV Stability Indicating Method

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. If available, also prepare standards for expected degradation products like tropic acid and apoatropine.

  • Sample Preparation: Prepare the this compound solution to be tested at the desired concentration. Aliquot this solution into multiple vials suitable for the storage conditions being tested (e.g., amber glass vials for light protection).

  • Time-Zero Analysis (T=0): Immediately after preparation, analyze several aliquots using the HPLC method described below to establish the initial concentration and purity.

  • Storage: Place the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, 25°C in the dark, 25°C with light exposure).

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition, allow it to equilibrate to room temperature, and analyze it by HPLC.

  • HPLC Conditions (Example):

    • Column: A reversed-phase C18 column is commonly used.[11]

    • Mobile Phase: A gradient elution using an acidic aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent like acetonitrile is effective for separating atropine from its degradation products.[11]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 215 nm.[11]

    • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the T=0 value. The concentration is calculated using the calibration curve. The appearance and size of new peaks corresponding to degradation products should also be monitored. Stability is often defined as retaining >90% of the initial concentration.

Visual Workflow

G cluster_0 Initial Handling cluster_1 Storage Decision cluster_2 Execution & Use receive Receive Compound inspect Inspect Vial for Damage receive->inspect coa Review Supplier CoA & Datasheet inspect->coa storage_decision Solid or Solution? coa->storage_decision solid Solid (Neat) Compound storage_decision->solid Solid solution Pre-made Solution storage_decision->solution Solution store_solid Store Solid per CoA (e.g., 2-8°C or RT) in dark, dry location solid->store_solid store_solution Store Solution per CoA (e.g., -20°C or -80°C) Aliquoted, in dark solution->store_solution prep_solution Prepare Stock Solution store_solid->prep_solution use Use in Experiment (Prepare working solutions fresh) store_solid->use store_solution->use prep_solution->store_solution

Caption: Workflow for proper handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of (Rac)-Atropine-d3 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of atropine, with a focus on the validation of methods utilizing (Rac)-Atropine-d3 as an internal standard, following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in quantitative bioanalysis to improve accuracy and precision by correcting for variability in sample preparation and instrument response.[1] This document presents a comparative summary of validation parameters from published studies, detailed experimental protocols, and visual representations of the validation workflow and logical relationships of validation parameters.

Comparative Analysis of Validation Parameters

The following tables summarize the performance characteristics of different analytical methods for atropine quantification. The data is compiled from various studies to offer a comparative perspective on methods employing a deuterated internal standard versus those using a non-deuterated internal standard.

Table 1: Method using Deuterated Internal Standard (this compound or similar)

Validation ParameterAcceptance Criteria (ICH Q2(R1) General Guidance)Method Performance (Cereal Matrix)Method Performance (Plasma)
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.99> 0.999
Range Dependent on application0.5 - 500 µg/kg1.0 - 1000 ng/mL
Accuracy (% Recovery) Typically 80-120% (bioanalysis)82 - 114%87 - 110%
Precision (RSD %) ≤ 15% (≤ 20% at LLOQ) for bioanalysis≤ 6%< 8%
Limit of Quantification (LOQ) Sufficiently low for intended application0.5 µg/kg1.0 ng/mL
Specificity/Selectivity No significant interference at the retention time of the analyte and ISNo interference observedNo substantial interferences observed

Data for cereal matrix extracted from a study utilizing atropine-d3.[2] Data for plasma extracted from a study using atropine-d5.[3]

Table 2: Method using Non-Deuterated Internal Standard

Validation ParameterAcceptance Criteria (ICH Q2(R1) General Guidance)Method Performance (Plasma, IS: Cocaine-d3)[4][5]Method Performance (Plasma, IS: Levobupivacaine)[6][7][8]
Linearity (Correlation Coefficient, r²) ≥ 0.99Not explicitly stated, but linear over 3 orders of magnitudeNot explicitly stated, but linear in the specified range
Range Dependent on application0.05 - 50 ng/mL0.10 - 50.00 ng/mL
Accuracy (% Recovery) Typically 80-120% (bioanalysis)87 - 122%Within ±7% of nominal
Precision (RSD %) ≤ 15% (≤ 20% at LLOQ) for bioanalysis2 - 13%< 10% (intraday and interday)
Limit of Quantification (LOQ) Sufficiently low for intended application0.05 ng/mL0.10 ng/mL
Specificity/Selectivity No significant interference at the retention time of the analyte and ISNo interference reportedNo interference reported

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

Method 1: Atropine Analysis in Cereal using this compound Internal Standard

This method is based on a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[2]

  • Sample Preparation:

    • Weigh 5 g of homogenized cereal sample into a 50 mL polypropylene tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and the internal standard solution (this compound).

    • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing 150 mg MgSO₄ and 25 mg PSA (primary secondary amine).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity LC system or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of atropine from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Atropine: m/z 290.2 → 124.2; Atropine-d3: m/z 293.2 → 127.2.

Method 2: Atropine Analysis in Plasma using a Non-Deuterated Internal Standard (Levobupivacaine)

This method involves protein precipitation for sample clean-up.[7]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard solution (Levobupivacaine).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: HPLC system with a suitable pump and autosampler.

    • Column: Zorbax XDB-CN (75 mm × 4.6 mm i.d., 3.5 μm) or equivalent.[7]

    • Mobile Phase: A gradient elution with purified water, acetonitrile, and formic acid.[7]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • MRM Transitions: Specific transitions for atropine and levobupivacaine would be optimized.

Visualizing the Validation Process

The following diagrams, generated using the DOT language, illustrate the key aspects of the analytical method validation process as per ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Evaluation & Reporting MD1 Define Analytical Target Profile (ATP) MD2 Select Analytical Technique (e.g., LC-MS/MS) MD1->MD2 MD3 Optimize Method Parameters (e.g., Mobile Phase, Gradient, IS) MD2->MD3 VP3 Prepare Validation Plan MD3->VP3 Input for Protocol VP1 Define Validation Parameters (ICH Q2(R1)) VP2 Set Acceptance Criteria VP1->VP2 VP2->VP3 EV1 Specificity VP3->EV1 Execute EV2 Linearity & Range VP3->EV2 EV3 Accuracy VP3->EV3 EV4 Precision (Repeatability & Intermediate) VP3->EV4 EV5 LOD & LOQ VP3->EV5 EV6 Robustness VP3->EV6 DE1 Analyze Data against Acceptance Criteria EV1->DE1 Generate Data EV2->DE1 Generate Data EV3->DE1 Generate Data EV4->DE1 Generate Data EV5->DE1 Generate Data EV6->DE1 Generate Data DE2 Document Results in Validation Report DE1->DE2 DE3 Method Implementation for Routine Use DE2->DE3 ICH_Validation_Parameters cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Impacts Precision Precision Specificity->Precision Impacts Linearity Linearity Range Range Linearity->Range Defines Accuracy->Range Required within Robustness Robustness Accuracy->Robustness Precision->Range Required within LOQ Quantitation Limit (LOQ) Precision->LOQ Determines Precision->Robustness LOD Detection Limit (LOD) LOQ->LOD Related to

References

Choosing the Optimal Internal Standard for Atropine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of atropine is critical. The selection of an appropriate internal standard (IS) is a pivotal step in developing robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.

This guide provides a comparative overview of (Rac)-Atropine-d3 and other commonly used internal standards for atropine analysis. We will delve into the performance characteristics of various internal standards, supported by data from published studies, and provide detailed experimental protocols.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) analogues of the analyte are widely considered the gold standard for internal standards in mass spectrometry. They share near-identical physicochemical properties with the analyte, ensuring they co-elute chromatographically and experience similar ionization and matrix effects. For atropine, the most common SIL internal standards are deuterated forms, such as this compound and Atropine-d5.

This compound is a frequently used internal standard for the bioanalysis of atropine. Its three deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled atropine in the mass spectrometer.

Atropine-d5 offers a greater mass difference, which can be advantageous in minimizing potential isotopic crosstalk, where the isotopic tail of the analyte signal could interfere with the internal standard signal, especially at high analyte concentrations.

While SIL internal standards are preferred, it's important to be aware of potential pitfalls. Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1] This can be problematic if there is significant ion suppression in the region where the analyte and IS elute.[1][2] Additionally, the stability of the deuterium label is crucial, as exchange with hydrogen atoms can compromise the accuracy of quantification.[1][3]

Alternative Internal Standards: Structural Analogues

In cases where a suitable SIL internal standard is unavailable or cost-prohibitive, a structural analogue can be used. These are compounds with similar chemical structures and properties to the analyte. For atropine analysis, compounds like scopolamine, homatropine, and even cocaine-d3 have been employed.[4][5][6]

The primary drawback of using a structural analogue is that its behavior during sample preparation and ionization may not perfectly match that of the analyte. This can lead to less effective compensation for matrix effects and variability, potentially impacting the accuracy and precision of the results.

Performance Data Comparison

The following tables summarize the performance of different internal standards for atropine analysis as reported in various studies. It is crucial to note that these results are not from a single head-to-head comparative study, and therefore, the experimental conditions, matrices, and validation parameters differ between the studies.

Table 1: Performance of this compound as an Internal Standard for Atropine Analysis

ParameterResultReference
Recovery 90–100%
Precision (RSD%) ≤ 13%
Accuracy 90–100%
Matrix Effect Signal suppression of -38% was observed, compensated by the IS.

Table 2: Performance of Other Internal Standards for Atropine Analysis

Internal StandardParameterResultReference
Unspecified Deuterated Atropine Recovery98.3 ± 8.6%
Precision (RSD%)< 8%
Accuracy87% to 110%
Cocaine-d3 Recovery88–94%[4][5]
Precision (CV%)2–13%[4][5]
Accuracy87–122%[4][5]
Scopolamine Linearity (r)> 0.99[6]
LOQ0.2 µg/mL[6]

Experimental Protocols

Below are representative experimental protocols for atropine analysis using different internal standards.

Protocol 1: Atropine Analysis in Leafy Vegetables using this compound

This method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.

  • Sample Preparation (µ-QuEChERS):

    • Homogenize 10 g of the sample with 10 mL of water.

    • Weigh 2 g of the homogenate into a 15 mL centrifuge tube.

    • Add 2 mL of acetonitrile and the internal standard solution (this compound).

    • Add QuEChERS salts (e.g., MgSO4, NaCl, sodium citrate).

    • Vortex vigorously and centrifuge.

    • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with PSA and MgSO4.

    • Vortex and centrifuge again.

    • Filter the supernatant and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: A suitable C18 column.

    • Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier like formic acid.

    • Mass Spectrometry: Electrospray ionization in positive mode (ESI+), with monitoring of specific multiple reaction monitoring (MRM) transitions for atropine and this compound.

Protocol 2: Atropine Analysis in Plasma using Cocaine-d3

This method involves protein precipitation for sample cleanup.[4][5]

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add the internal standard solution (Cocaine-d3).

    • Add a protein precipitating agent (e.g., acetonitrile or methanol).

    • Vortex to mix and precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Mass Spectrometry: ESI+ with MRM detection of transitions for atropine and cocaine-d3.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for method implementation and troubleshooting.

Analytical Workflow for Atropine Quantification General Workflow for Atropine Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Addition of Internal Standard (this compound or Alternative) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, SPE, LLE, QuEChERS) Add_IS->Extraction Cleanup Sample Cleanup (e.g., d-SPE, Filtration) Extraction->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon LC_Separation LC Separation (Reversed-Phase C18) Evap_Recon->LC_Separation Inject Sample MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Peak Area Ratio (Atropine / IS) Integration->Ratio_Calc Quantification Quantification (Using Calibration Curve) Ratio_Calc->Quantification Result Final Concentration of Atropine Quantification->Result

Caption: A generalized workflow for the quantification of atropine using an internal standard.

Conclusion

The choice of an internal standard is a critical decision in the development of a quantitative method for atropine.

  • This compound and other stable isotope-labeled analogues like Atropine-d5 are the preferred choice. They offer the best performance in compensating for analytical variability, leading to higher accuracy and precision. The ideal SIL-IS should have a sufficient mass shift and a stable isotopic label.

  • Structural analogues such as scopolamine or homatropine can be viable alternatives when a SIL-IS is not available. However, it is crucial to thoroughly validate their performance, paying close attention to potential differences in extraction recovery and matrix effects compared to atropine.

Ultimately, the selection of the internal standard should be based on a thorough method validation that demonstrates its fitness for the intended purpose, adhering to regulatory guidelines. The data presented in this guide, along with the provided protocols, should serve as a valuable resource for researchers in making an informed decision for their specific analytical needs.

References

Comparative Analysis of Analytical Methods for Atropine Quantification Utilizing (Rac)-Atropine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of different analytical methodologies for the quantification of atropine, with a focus on methods employing (Rac)-Atropine-d3 as an internal standard. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance, supported by experimental data, to inform the selection and cross-validation of analytical techniques.

The use of a stable isotope-labeled internal standard, such as this compound, is a critical component in modern bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. It compensates for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification. This guide will delve into the specifics of several analytical platforms, presenting their validation parameters and experimental protocols.

Methodology Comparison

The following table summarizes the performance characteristics of various analytical methods for atropine quantification. This data is compiled from multiple studies to facilitate a direct comparison.

ParameterMethod 1: LC-MS/MS in Human PlasmaMethod 2: MALDI-TOF MS(/MS) in Herbal TeaMethod 3: LC-MS in Animal FeedMethod 4: HPLC-UV in Ophthalmic Solutions
Internal Standard LevobupivacaineThis compound This compound Not specified
Linearity Range 0.10-50.00 ng/mLNot explicitly stated, standard additions usedLOQ–500 µg/kg14.0-26.0 µg/mL
Accuracy Within ±7% (interday and intraday)[1]77% and 112%[2]Not explicitly stated100.1-100.5% recovery[3]
Precision <10% (interday), <10% (intraday for atropine)[1]<17% (intraday and interday)[2]Not explicitly statedRSD ≤ 0.6% (system), ≤ 1.1% (intraday), ≤ 0.9% (interday)[3]
Limit of Detection (LOD) Not reported5 ng/mL (in spotting solution)[2]Not explicitly statedNot reported
Limit of Quantification (LOQ) 0.10 ng/mLNot explicitly stated0.93 µg/kgNot reported
Sample Matrix Human PlasmaHerbal Tea Infusions, Plant MaterialAnimal FeedOphthalmic Solutions

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for replicating the results and for designing a cross-validation study.

Method 1: LC-MS/MS for Atropine in Human Plasma [1]

  • Sample Preparation: Protein precipitation of 100 µL of human plasma with acetonitrile, followed by a concentration step.

  • Chromatography: Separation was achieved on a Zorbax XDB-CN column (75mm × 4.6mm i.d., 3.5µm) with a gradient elution using a mobile phase of purified water, acetonitrile, and formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode. Quantification was performed using selected reaction monitoring (SRM).

Method 2: MALDI-TOF MS(/MS) for Atropine in Herbal Tea [2]

  • Sample Preparation: A standard additions procedure was employed using triply deuterated atropine as the internal standard.

  • Mass Spectrometry: Analysis was performed using a MALDI-TOF MS(/MS) instrument. This technique is noted to be reliable for quantification, though the procedure can be laborious. It is also effective for rapid qualitative screening.

Method 3: LC-MS for Atropine in Animal Feed [4]

  • Sample Preparation: Samples were spiked with this compound internal standard solution. Extraction was performed using a horizontal shaker, followed by centrifugation. The extract was then subjected to solid-phase extraction (SPE) using PCX cartridges.

  • Chromatography: Liquid chromatography was used for separation. The retention time for atropine and atropine-D3 was 7.27 minutes.

  • Mass Spectrometry: A single quadrupole detector was used with selected ion monitoring for the protonated molecular ions (m/z 290.3 for atropine and 293.3 for atropine-D3).

Method 4: HPLC-UV for Atropine Enantiomers in Ophthalmic Solutions [3]

  • Chromatography: A Chiral AGP column was used at 20°C. The mobile phase consisted of a buffered phosphate solution (containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, adjusted to pH 7.0) and acetonitrile (99:1, v/v). The flow rate was 0.6 ml/min.

  • Detection: UV detection was performed at 205 nm.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results. A typical workflow for cross-validating two analytical methods for atropine quantification is illustrated below.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison A Select Batch of Incurred Samples B Spike with this compound A->B C Divide into Two Aliquots B->C D Analyze with Method A (e.g., LC-MS/MS) C->D E Analyze with Method B (e.g., MALDI-TOF MS) C->E F Quantify Atropine Concentrations D->F E->F G Statistical Analysis (e.g., Bland-Altman plot, % difference) F->G H Assess Comparability of Results G->H

Caption: Workflow for cross-validation of two analytical methods.

Signaling Pathway Context: Muscarinic Acetylcholine Receptor

Atropine is a competitive antagonist of muscarinic acetylcholine receptors. Understanding this mechanism is crucial in drug development and toxicology. The following diagram illustrates the antagonistic action of atropine at the muscarinic receptor.

cluster_receptor Muscarinic Receptor Signaling ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor Binds to Atropine Atropine Atropine->Receptor Blocks G_Protein G-Protein Activation Receptor->G_Protein Activates Downstream Downstream Cellular Response G_Protein->Downstream cluster_workflow Analytical Workflow with Internal Standard cluster_correction Correction for Variability Sample Sample Collection Spike Spike with this compound Sample->Spike Extraction Sample Extraction Spike->Extraction Analysis LC-MS Analysis Extraction->Analysis Ratio Calculate Peak Area Ratio (Atropine / Atropine-d3) Analysis->Ratio Quantification Quantification Ratio->Quantification Variability Sources of Variability - Extraction loss - Ion suppression/enhancement - Injection volume differences Variability->Extraction Variability->Analysis Correction This compound co-elutes and experiences similar variability, normalizing the response. Correction->Ratio

References

A Comparative Guide to the Accuracy and Precision of Atropine Quantification Utilizing (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of atropine is critical for pharmacokinetic studies, toxicological assessments, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as (Rac)-Atropine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted methodology for achieving reliable results. This guide provides an objective comparison of this method with alternative analytical approaches, supported by experimental data.

Data on Accuracy and Precision

The selection of an appropriate internal standard is paramount in bioanalytical method development to correct for variability during sample processing and analysis. The data presented below summarizes the performance of atropine quantification assays using different internal standards.

Analytical MethodInternal StandardMatrixAccuracy (%)Precision (% RSD)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOD)Reference
LC-MS/MSThis compoundCompound Feeds--0.93 µg/kg-[1]
LC-MS/MSScopolamine-d3Compound Feeds--0.92 µg/kg-[1]
LC-MS/MSNot SpecifiedMouse and Human Plasma87-110< 8 (Within-run and Between-run)1.0 ng/mL1000 ng/mL[2]
LC-ESI MS/MSCocaine-d3Plasma and Serum87-1222-13 (CV)0.05 ng/mL50 ng/mL[3]
LC-MS/MSLevobupivacaineHuman Plasma±7 (Mean interday and intraday)< 10 (Interday and Intraday for atropine)0.10 ng/mL50.00 ng/mL[4][5]
HPLCNot ApplicableAtropa belladonna leaves103 (Recovery)-11.4 µg/mL-[6]
HPLC-UVNot ApplicableDatura metel95-110 (Recovery)1.5 (Average RSD)98 µg/mL-[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of experimental protocols from studies quantifying atropine.

Method 1: LC-MS/MS with Deuterated Internal Standard in Plasma[2]
  • Sample Preparation: Solid-phase extraction was employed for sample pretreatment.[2]

  • Chromatography: Chromatographic separation was achieved using a fully porous sub 2 µm C18 column.[2] The total analysis time was 4 minutes.[2]

  • Mass Spectrometry: Analytes were identified and quantified using two selected reaction monitoring (SRM) transitions.[2]

Method 2: LC-ESI MS/MS with Cocaine-d3 Internal Standard in Plasma[3]
  • Sample Preparation: Deproteinization of plasma and serum samples was performed by precipitation.[3]

  • Chromatography: Reversed-phase liquid chromatography was used for separation.[3]

  • Mass Spectrometry: Detection was carried out by multiple reaction monitoring using a linear ion trap quadrupole mass spectrometer with positive electrospray ionization.[3]

Method 3: LC-MS/MS with Levobupivacaine Internal Standard in Plasma[4][5]
  • Sample Preparation: Sample pretreatment involved protein precipitation with acetonitrile followed by a concentration step.[4][5] 100µL of human plasma was used.[4][5]

  • Chromatography: Analytes and the internal standard were separated on a Zorbax XDB-CN column (75mm×4.6mm i.d., 3.5μm) with a gradient elution of purified water, acetonitrile, and formic acid.[4][5]

  • Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode, and quantification was performed using selected reaction monitoring (SRM).[4][5]

Visualizing the Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the typical experimental workflow for atropine quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Matrix (e.g., Plasma) add_is Add this compound Internal Standard start->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) Detection ionization->detection quantification Data Acquisition and Quantification detection->quantification

Caption: General experimental workflow for atropine quantification.

The logical relationship for selecting an internal standard is a critical aspect of method development.

internal_standard_selection cluster_sil_pros_cons SIL IS Considerations cluster_analog_pros_cons Analog IS Considerations start Objective: Accurate Atropine Quantification choice Choice of Internal Standard (IS) start->choice sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound) choice->sil_is analog_is Structural Analog IS (e.g., Cocaine-d3, Levobupivacaine) choice->analog_is sil_pros_cons sil_pros_cons sil_is->sil_pros_cons analog_pros_cons analog_pros_cons analog_is->analog_pros_cons sil_pros Pros: - Similar physicochemical properties to analyte - Co-elution with analyte - Compensates for matrix effects and ionization variability sil_cons Cons: - Potential for isotopic interference - Higher cost and limited availability analog_pros Pros: - More readily available and cost-effective analog_cons Cons: - Different retention times and extraction recoveries - May not fully compensate for matrix effects sil_pros_cons->sil_pros sil_pros_cons->sil_cons analog_pros_cons->analog_pros analog_pros_cons->analog_cons

Caption: Decision tree for internal standard selection.

References

Atropine Quantification: A Comparative Guide to Analytical Methods Utilizing (Rac)-Atropine-d3 and Other Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of atropine, with a focus on the use of the deuterated internal standard (Rac)-Atropine-d3. The performance of various techniques is evaluated based on their limit of detection (LOD) and limit of quantification (LOQ), supported by detailed experimental data and protocols.

Introduction

Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with significant applications in medicine. Accurate and precise quantification of atropine in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and toxicological analysis. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing. This guide compares the performance of different analytical methods for atropine quantification, providing researchers with the necessary information to select the most suitable method for their specific needs.

Quantitative Data Summary

The following tables summarize the limit of detection (LOD) and limit of quantification (LOQ) for atropine using various analytical methods and internal standards.

Table 1: Quantification of Atropine using Deuterated Internal Standards (LC-MS/MS)

Internal StandardMatrixLODLOQ/LLOQReference
Atropine-d3Feeds-0.93 µg/kg[1]
Atropine-d5Plasma-1.0 ng/mL[2]

Table 2: Quantification of Atropine using Other Analytical Methods

Analytical MethodDetectorMatrixLODLOQReference
UHPLCUVDrug Product3.9 µg/mL13.1 µg/mL[3]
HPLCDiode ArrayAtropa belladonna leaves3.75 µg/mL11.4 µg/mL[4]
HPLCUVInjection Form0.019 µg/mL0.059 µg/mL
HPLCUVPharmaceutical Dosage Form-10.0 µg/mL[5]
LC-ESI MS/MSMass SpectrometerPlasma-0.05 ng/mL
LC-MS/MSMass SpectrometerCereals-0.5 µg/kg[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Atropine in Feeds

This method is suitable for the determination of atropine in complex matrices like animal feeds, utilizing a deuterated internal standard for accurate quantification.

  • Sample Preparation:

    • Homogenize the feed sample.

    • Spike the sample with a known concentration of Atropine-d3 internal standard solution.

    • Extract the alkaloids using an appropriate solvent mixture (e.g., acetonitrile/water/formic acid).

    • Centrifuge the extract and collect the supernatant.

    • Clean up the extract using solid-phase extraction (SPE) to remove interfering matrix components.

    • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency.

    • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for atropine and Atropine-d3 are monitored for quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Atropine in Pharmaceutical Formulations

This method is a robust and cost-effective technique for the quality control of atropine in pharmaceutical products.

  • Sample Preparation:

    • Accurately weigh and dissolve the pharmaceutical formulation in a suitable diluent (e.g., mobile phase).

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

  • HPLC-UV Conditions:

    • Chromatographic Column: A C18 reversed-phase column is commonly employed.[7][5]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[7][8] The pH of the mobile phase is a critical parameter for achieving good peak shape and retention.

    • Detection: UV detection is typically performed at a wavelength between 210 nm and 230 nm.[5][8][9]

Visualizations

Experimental Workflow for LC-MS/MS Quantification of Atropine

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Sample (e.g., Feed) Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data Data Acquisition & Processing MSMS->Data Quant Quantification using Internal Standard Calibration Data->Quant

Caption: Workflow for atropine quantification using LC-MS/MS with an internal standard.

Logical Relationship of LOD and LOQ

AnalyteSignal Analyte Signal LOD Limit of Detection (LOD) (Signal-to-Noise Ratio ≈ 3:1) AnalyteSignal->LOD Noise Background Noise Noise->LOD LOQ Limit of Quantification (LOQ) (Signal-to-Noise Ratio ≈ 10:1) LOD->LOQ Increased Confidence ReliableQuant Reliable Quantification LOQ->ReliableQuant Acceptable Precision & Accuracy

Caption: Relationship between analyte signal, noise, LOD, and LOQ in analytical measurements.

References

Linearity of Calibration Curves for Atropine Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the linearity of calibration curves for the quantification of atropine, with a focus on the internal standard (Rac)-Atropine-d3. This guide is intended for researchers, scientists, and professionals in drug development.

The accurate quantification of atropine in biological matrices is crucial for pharmacokinetic, toxicological, and clinical studies. A key aspect of the bioanalytical methods employed is the linearity of the calibration curve, which demonstrates a direct proportional relationship between the analyte concentration and the instrument's response. This guide provides a comparative overview of the linearity of calibration curves for atropine analysis, with a particular focus on the use of this compound as an internal standard.

Data Summary

The following table summarizes the linearity of calibration curves for atropine from various studies, highlighting the internal standard used, the linear range, and the correlation coefficient.

Internal StandardAnalytical MethodMatrixLinear RangeCorrelation Coefficient (r²)Reference
This compound GLC-MSBiological FluidsNot explicitly stated, but used for pharmacokinetic studiesNot explicitly stated[1]
LevobupivacaineLC-MS/MSHuman Plasma0.10–50.00 ng/mLNot explicitly stated, but method was validated[2]
Not specifiedLC-MS/MSHuman and Murine Plasma1.0–1000 ng/mL> 0.999[3]
Cocaine-d3LC-ESI-MS/MSPlasma0.05–50 ng/mL (for 7 tropane alkaloids including atropine)Not explicitly stated, but described as linear over 3 orders of magnitude[4]
None mentionedUHPLCNot specified50–250 µg/mL≥ 0.9999[5]

Note: The performance of a calibration curve is highly dependent on the specific experimental conditions, including the sample preparation method, instrumentation, and matrix.

Comparison of Internal Standards

  • This compound: As a deuterated analog of the analyte, this compound is an ideal internal standard.[6] It exhibits similar chemical and physical properties to atropine, leading to comparable extraction recovery and ionization efficiency. This minimizes variability during sample preparation and analysis, resulting in high accuracy and precision.[7]

  • Levobupivacaine and Cocaine-d3: These are examples of non-isotopically labeled internal standards. While they can provide reliable quantification, their extraction and ionization behavior may differ from atropine, potentially leading to greater variability compared to a deuterated internal standard.[2][4]

Experimental Protocols

The establishment of a linear calibration curve is a fundamental part of bioanalytical method validation.[8][9][10] Below is a generalized experimental protocol for the quantification of atropine in plasma using LC-MS/MS with this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of atropine and this compound in a suitable solvent (e.g., methanol).

  • Perform serial dilutions of the atropine stock solution to prepare working standards of varying concentrations.

  • Prepare a working solution of the internal standard (this compound) at a constant concentration.

2. Preparation of Calibration Standards:

  • Spike a known volume of blank biological matrix (e.g., plasma) with the atropine working standards to create a series of calibration standards at different concentration levels.

  • Add a constant volume of the internal standard working solution to each calibration standard.

3. Sample Preparation:

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.[2]

  • Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.[3]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

4. LC-MS/MS Analysis:

  • Inject a specific volume of the prepared sample onto an appropriate HPLC or UHPLC column (e.g., C18).

  • Use a suitable mobile phase for chromatographic separation.

  • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both atropine and this compound.

5. Data Analysis:

  • Calculate the peak area ratio of atropine to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of atropine.

  • Perform a linear regression analysis on the data points. The curve should have a correlation coefficient (r²) of ≥ 0.99.

Workflow for Establishing a Calibration Curve

G cluster_prep Solution Preparation cluster_calib Calibration Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing stock_atropine Atropine Stock Solution work_atropine Atropine Working Standards stock_atropine->work_atropine Serial Dilution stock_is This compound Stock (IS) work_is IS Working Solution stock_is->work_is spike_matrix Spike Blank Matrix with Atropine Standards work_atropine->spike_matrix add_is Add Internal Standard work_is->add_is spike_matrix->add_is protein_precip Protein Precipitation / SPE add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis peak_area Calculate Peak Area Ratios (Analyte/IS) lcms_analysis->peak_area calibration_curve Construct Calibration Curve peak_area->calibration_curve regression Linear Regression (r² ≥ 0.99) calibration_curve->regression

Caption: Experimental workflow for generating a calibration curve for atropine analysis.

References

Comparative Stability Analysis: (Rac)-Atropine-d3 vs. Non-deuterated Atropine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the stability of (Rac)-Atropine-d3 and its non-deuterated counterpart, atropine. The inclusion of deuterium in drug molecules, a process known as deuteration, has been shown to significantly enhance metabolic stability. This guide synthesizes the theoretical basis for this enhanced stability with established knowledge of atropine's degradation pathways to offer a comprehensive comparison. While direct comparative stability studies are not extensively available in public literature, this guide presents a framework for such an analysis, including detailed experimental protocols and expected outcomes based on the principles of the kinetic isotope effect.

Enhanced Stability Through Deuteration: The Kinetic Isotope Effect

Deuteration involves the replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This substitution can lead to a significant increase in the metabolic stability of a drug due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[1][2][3]

In the context of atropine, metabolic degradation often involves N-demethylation and hydrolysis of the ester linkage. The deuteration in this compound, specifically on the N-methyl group, is anticipated to slow down the N-demethylation process, a key metabolic pathway.

Atropine Degradation Pathways

The primary degradation pathways for atropine in aqueous solutions involve hydrolysis and dehydration. Under acidic conditions, the main degradation products are tropine and tropic acid, resulting from the hydrolysis of the ester bond. In basic conditions, atropine can undergo dehydration to form apoatropine (also known as atropamine).[4][5] These degradation products lack the therapeutic efficacy of the parent molecule.

Comparative Stability Data

ConditionStressorTime (hours)This compound (% Remaining)Non-deuterated Atropine (% Remaining)Primary Degradation Product(s)
Acidic 0.1 N HCl at 60°C24> 95%~90%Tropic Acid, Tropine
Basic 0.1 N NaOH at 60°C24> 90%~85%Apoatropine
Oxidative 3% H₂O₂ at 25°C24> 98%> 98%Atropine-N-oxide
Thermal 80°C48> 92%~88%Apoatropine, Tropic Acid
Photolytic UV light (254 nm)24> 99%> 99%Minimal degradation

Note: This table presents hypothetical data for illustrative purposes. Actual results would need to be confirmed through experimental studies.

Experimental Protocols

To empirically determine the comparative stability, a series of forced degradation studies should be conducted as outlined below.

Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying atropine from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer at pH 2.5) and an organic solvent like acetonitrile.[6][7][8]

  • Detection: UV detection at approximately 210-220 nm.[6]

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the decrease in atropine concentration and the increase in degradation products.[9]

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of the drug substance under various stress conditions.[10]

  • Sample Preparation: Prepare solutions of both this compound and non-deuterated atropine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solutions with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the sample solutions with 0.1 N NaOH at a controlled temperature (e.g., 60°C).

    • Oxidation: Treat the sample solutions with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid drug substances and solutions at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solutions to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to determine the percentage of the remaining parent drug and identify and quantify the major degradation products.

Visualizing the Process

Experimental Workflow for Comparative Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_comparison Comparison prep_d3 This compound Solution stress_acid Acid Hydrolysis prep_d3->stress_acid stress_base Base Hydrolysis prep_d3->stress_base stress_ox Oxidation prep_d3->stress_ox stress_therm Thermal prep_d3->stress_therm stress_photo Photolytic prep_d3->stress_photo prep_nd Non-deuterated Atropine Solution prep_nd->stress_acid prep_nd->stress_base prep_nd->stress_ox prep_nd->stress_therm prep_nd->stress_photo hplc Stability-Indicating HPLC stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc quant Quantification of Atropine and Degradation Products hplc->quant compare Compare Degradation Rates quant->compare

Caption: Workflow for comparing the stability of deuterated and non-deuterated atropine.

Mechanism of Enhanced Stability via Deuteration

G cluster_nd Non-deuterated Atropine cluster_d3 This compound Atropine Atropine (C-H bond) Metabolism_ND Metabolic Enzyme Atropine->Metabolism_ND Lower activation energy Atropine_d3 Atropine-d3 (C-D bond) Degradation_ND Degradation Products Metabolism_ND->Degradation_ND Faster reaction rate Metabolism_D3 Metabolic Enzyme Atropine_d3->Metabolism_D3 Higher activation energy Degradation_D3 Degradation Products Metabolism_D3->Degradation_D3 Slower reaction rate

Caption: The kinetic isotope effect enhances the stability of deuterated atropine.

References

A Guide to the Inter-Laboratory Performance of (Rac)-Atropine-d3 for Accurate Atropine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of (Rac)-Atropine-d3 as an internal standard for the quantification of atropine, a critical therapeutic agent and regulated substance. The accurate measurement of atropine in diverse matrices is essential for clinical monitoring, pharmaceutical quality control, and food safety. This document summarizes key performance metrics from method validation and proficiency testing studies to aid researchers, scientists, and drug development professionals in evaluating analytical standards.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust mass spectrometry-based methods. By closely mimicking the chemical and physical properties of the analyte, it effectively corrects for variations during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.

Comparative Performance Data

The performance of an internal standard is assessed through rigorous method validation, evaluating parameters such as precision, recovery (accuracy), and linearity. The following tables summarize typical performance data for analytical methods employing this compound and compare it with methods using alternative standards.

Table 1: Single-Laboratory Validation Metrics for Atropine Analysis

ParameterMethod Using this compoundMethod Using Alternative IS (Cocaine-d3)
Analytical Method LC-MS/MSLC-MS/MS
Matrix Cereals / FeedPlasma
Intra-day Precision (%RSD) ≤ 6%[1][2]2 - 13%[3][4]
Inter-day Precision (%RSD) ≤ 6%[1][2]2 - 13%[3][4]
Recovery / Accuracy 82 - 114%[1][2]87 - 122%[3][4]
Limit of Quantification (LOQ) 0.5 - 0.93 µg/kg[1][5]0.05 ng/mL (in plasma)[3][4]

Table 2: Inter-Laboratory Reproducibility for Atropine Quantification

Data from a 2020 proficiency test involving multiple laboratories provides insight into the real-world reproducibility of atropine measurements.

ParameterBuckwheat FlourMaize Flour
Assigned Atropine Value 1.15 µg/kg15.3 µg/kg
Inter-Laboratory Reproducibility (RSDR) 26%14%
Satisfactory Results ( z≤ 2)

Data sourced from the European Union Reference Laboratory for Mycotoxins & Plant Toxins proficiency test on tropane alkaloids.[6]

Experimental Protocols

A robust analytical method is crucial for achieving reliable results. Below is a representative protocol for the quantification of atropine in a solid matrix using this compound with LC-MS/MS.

1. Sample Preparation (QuEChERS Method)

  • Objective: To extract atropine from a complex matrix efficiently. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for this purpose.[1]

  • Procedure:

    • Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 50 µL of the internal standard solution, this compound, at a known concentration (e.g., 1.0 ng/mL).[2]

    • Add 10 mL of water and 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA and C18 to remove interferences.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

    • Filter the final supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate atropine from other components and quantify it with high selectivity and sensitivity.

  • Parameters:

    • Chromatography: Reversed-phase liquid chromatography (RP-HPLC/UHPLC).[1]

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Positive Electrospray Ionization (ESI+).[3]

    • MRM Transitions (Example):

      • Atropine: Q1 -> Q3 (e.g., m/z 290.2 -> 124.1)

      • This compound: Q1 -> Q3 (e.g., m/z 293.2 -> 127.1)

Visualizations

Diagram 1: Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Weighing B Internal Standard Spiking (this compound) A->B C QuEChERS Extraction B->C D d-SPE Cleanup C->D E Filtration D->E F LC-MS/MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometry (MRM Detection) G->H I Peak Integration H->I J Ratio Calculation (Analyte/IS) I->J K Quantification via Calibration Curve J->K L L K->L Final Result

Caption: General workflow for atropine quantification using an internal standard.

Diagram 2: Principle of Isotope Dilution

cluster_sample Initial Sample cluster_is Internal Standard cluster_process Analytical Process cluster_detector MS Detector Analyte Atropine (Unknown Amount) Process Extraction Chromatography Ionization Analyte->Process IS This compound (Known Amount) IS->Process Loss Inevitable Sample Loss (Affects both equally) Process->Loss Detector Measures Final Ratio (Atropine / Atropine-d3) Loss->Detector Ratio is Constant Result Result Detector->Result Accurate Quantification

Caption: How this compound ensures accurate quantification despite sample loss.

References

performance of (Rac)-Atropine-d3 in different biological matrices (e.g., plasma, urine)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of the performance of (Rac)-Atropine-d3 as an internal standard for the analysis of atropine in plasma and urine against other analytical alternatives. The data presented is compiled from various studies to offer a clear perspective on its efficacy.

Comparative Performance of Internal Standards for Atropine Quantification

The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods, correcting for variability in sample preparation and instrument response. Deuterated internal standards, such as this compound, are often considered the gold standard due to their similar chemical and physical properties to the analyte.

Below is a summary of performance data for this compound and alternative internal standards used in the quantification of atropine in plasma and urine.

Biological MatrixInternal StandardRecovery (%)Accuracy (%)Precision (%RSD)Matrix Effect
Plasma This compound Not explicitly reported, but used for quantification[1]Not explicitly reportedNot explicitly reportedNot explicitly reported
Atropine-d5>90[2]87 - 110[2]< 8 (within-run and between-run)[2]No matrix effect observed[2]
Cocaine-d388 - 94 (for atropine)[3][4]87 - 122[3][4]2 - 13[3][4]Not explicitly reported
LevobupivacaineNot reportedWithin ±7 (interday and intraday)[5]<10 (interday and intraday)[5]Estimated for deproteinized samples[5]
AnisodamineNot reportedNot reportedNot reportedNot reported
Urine This compound Not explicitly reportedNot explicitly reportedNot explicitly reportedNot explicitly reported
Homatropine>53 (for atropine)[6]-9.8 to +8.8 (within-day and between-day)[6]< 10 (interday and intraday)[6]Not explicitly reported
None Used94.96 - 96.52 (for atropine)[7]89.38 - 102.86[7]< 6 (intraday and interday)[7]-3.51%~0.84%[7]

Note: Direct comparative studies under identical experimental conditions were not available. The data presented is a compilation from different sources and should be interpreted with this in mind.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of atropine in plasma and urine.

Quantification of Atropine in Plasma using a Deuterated Internal Standard

This protocol is based on a validated LC-MS/MS method for the quantification of atropine in a small volume of plasma, utilizing a deuterated internal standard like Atropine-d5.[2]

1. Sample Preparation (Solid-Phase Extraction)

  • To 10 µL of plasma, add the internal standard solution (e.g., Atropine-d5).

  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation:

    • Column: Fully porous sub 2 µm C18 column.

    • Analysis Time: 4 minutes.

  • Mass Spectrometry Detection:

    • Analytes are identified and quantified using two selected reaction monitoring (SRM) transitions.

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL for atropine.

    • Upper Limit of Quantification (ULOQ): 1000 ng/mL for atropine.

Quantification of Atropine in Urine using an Internal Standard

This protocol is adapted from a method for the simultaneous analysis of tropane alkaloids in urine using homatropine as an internal standard.[6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine sample, add the internal standard (homatropine).

  • Adjust the pH to 8.

  • Perform liquid-liquid extraction with ethyl acetate.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Allure PFP propyl column (50 mm × 2.1 mm, 5 µm).

    • Mobile Phase: Acetonitrile-buffer solution (20 mmol/L ammonium acetate and 0.1% formic acid, pH 4) (70:30) in isocratic mode.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Detection:

    • Positive ionization mode.

    • Detection is based on two daughter ions for each compound.

    • Linearity Range: 0.2–100 ng/mL in urine.

    • Limit of Detection: 0.02 to 0.05 ng/mL.

Visualizing Key Pathways

Understanding the metabolic fate and mechanism of action of atropine is essential for interpreting pharmacokinetic and pharmacodynamic data.

Atropine Metabolism

Atropine is primarily metabolized in the liver through enzymatic hydrolysis.[8] The major degradation pathway involves the cleavage of the ester bond to form tropine and tropic acid.[9][10]

Atropine_Metabolism Atropine Atropine Tropine Tropine Atropine->Tropine Esterase (Hydrolysis) Tropic_Acid Tropic_Acid Atropine->Tropic_Acid Esterase (Hydrolysis)

Caption: Major metabolic pathway of atropine via hydrolysis.

Mechanism of Action: Muscarinic Receptor Antagonism

Atropine acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[11] It blocks the binding of the neurotransmitter acetylcholine, thereby inhibiting the effects of the parasympathetic nervous system.

Atropine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine_pre Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor Acetylcholine_pre->Muscarinic_Receptor Binds G_Protein G-protein Muscarinic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response (e.g., ↓cAMP, ↑IP3/DAG) Effector->Response Atropine Atropine Atropine->Muscarinic_Receptor Blocks

Caption: Atropine's competitive antagonism at the muscarinic receptor.

References

Safety Operating Guide

Safe Disposal of (Rac)-Atropine-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Atropine-d3, a deuterated form of the highly toxic alkaloid atropine, requires strict adherence to hazardous waste disposal procedures to ensure the safety of laboratory personnel and protect the environment. This guide provides essential information on the proper handling and disposal of this compound, in line with regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. It may also be flammable.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a respirator may be necessary.

Quantitative Safety Data

The following table summarizes key quantitative safety data for Atropine, which should be considered representative for this compound in the absence of specific data for the deuterated compound.

PropertyValue
UN Number 1544
Proper Shipping Name ALKALOIDS, SOLID, N.O.S. (Atropine)
Hazard Class 6.1 (Toxic)
CAS Number 1276197-36-4

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the accumulation and preparation of this compound for pickup by a certified hazardous waste disposal company.

1. Waste Identification and Segregation:

  • This compound waste must be classified as hazardous waste.

  • Segregate this compound waste from other waste streams, especially from incompatible materials. It should not be mixed with non-hazardous waste.

  • Deuterated waste should be kept separate from non-deuterated waste to avoid cross-contamination and ensure proper disposal.

2. Waste Accumulation and Container Management:

  • Use a designated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical.

  • The container should be kept closed at all times, except when adding waste.

  • Store the waste container in a designated, secure area away from general laboratory traffic.

3. Labeling of Hazardous Waste:

  • Properly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.

  • The label must include:

    • The full chemical name: "this compound" (do not use abbreviations).

    • The concentration and quantity of the waste.

    • The date of waste generation (the date the first waste was added to the container).

    • The name and contact information of the principal investigator or laboratory supervisor.

    • The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or a paper manifest.

  • Do not pour this compound waste down the drain or dispose of it in regular trash.

Experimental Protocols for Chemical Degradation (For Informational Purposes Only)

While not recommended as a routine disposal method, research has shown that atropine can be chemically degraded. These methods are provided for informational purposes and should not be attempted for disposal without thorough validation and a comprehensive safety assessment.

  • Alkaline Hydrolysis: Atropine can be hydrolyzed under basic conditions to form tropine and tropic acid, which are less toxic.

  • Oxidation: Strong oxidizing agents, such as potassium permanganate, can be used to degrade atropine.

It is critical to reiterate that these are not established disposal protocols and can present significant safety hazards if not performed correctly.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste is_hazardous Is the waste hazardous? start->is_hazardous yes Yes is_hazardous->yes   no No (Not Applicable for This compound) is_hazardous->no   segregate Segregate as Hazardous Waste yes->segregate improper_disposal Improper Disposal (Drain/Trash) no->improper_disposal container Use Designated, Labeled, and Sealed Container segregate->container store Store in Secure Designated Area container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Certified Hazardous Waste Vendor contact_ehs->disposal

Personal protective equipment for handling (Rac)-Atropine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (Rac)-Atropine-d3. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.

This compound is a deuterated form of atropine. While specific safety data for this labeled compound is limited, the precautionary measures outlined below are based on the known hazards of atropine and atropine sulfate. Atropine is a toxic alkaloid, and exposure can lead to severe adverse health effects.[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent and toxic substance that requires stringent safety protocols to prevent accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3][4]

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: For handling the powdered form, a NIOSH-approved respirator with a particulate filter is mandatory to prevent inhalation of dust particles.[3][5] Operations should be conducted in a certified chemical fume hood or a glove box.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[6][7]

  • Skin Protection: A lab coat, disposable coveralls, and double-gloving with chemically resistant gloves (e.g., nitrile) are necessary.[7] Ensure gloves are changed frequently and immediately if contaminated.

  • Footwear: Closed-toe shoes are required in the laboratory.

Quantitative Toxicity and Exposure Data

The following table summarizes key quantitative data for atropine, which should be used as a conservative reference for handling this compound.

Data PointValueSpecies/ConditionsReference
Oral LD50 500 mg/kgRat[8][9]
75 mg/kgMouse[2][8]
Intraperitoneal LD50 280 mg/kgRat[8][9]
30 mg/kgMouse[8]
Subcutaneous LD50 250 mg/kgRat[8]
428 mg/kgMouse[8]
Occupational Exposure Limit (OEL) for Atropine Sulfate 2 µg/m³ (TWA)Pfizer OEL[7][10]
4 µg/m³ (TWA)Pfizer OEL[11]
Incapacitating Dose (Human) 10 to 20 mgPer person[1]
Estimated Lethal Dose (Human, Oral) 453 mgPer person[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Conduct all handling of powdered this compound within a certified chemical fume hood or a glove box to minimize inhalation risk.
  • Before use, ensure the work area is clean and free of clutter.
  • Use a dedicated set of spatulas and weighing papers for this compound.
  • Weigh the desired amount of the powder carefully to avoid generating dust.

2. Dissolving the Compound:

  • Add the solvent to the weighed powder slowly to avoid splashing.
  • If sonication is required, ensure the vial is securely capped and sealed.
  • This compound is soluble in solvents such as ethanol, DMSO, and DMF.[12]

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
  • When transferring solutions, use appropriate pipettes and ensure a firm grip to prevent spills.

Emergency Response Plan

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention immediately.[3]

  • Spill:

    • Evacuate the area and restrict access.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of the powder, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan

  • Waste Generation: All materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and contaminated labware, must be considered hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers.

  • Disposal Procedure: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood/Glove Box A->B C Weigh this compound B->C Proceed to Handling D Dissolve Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Dispose of Waste via EHS G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.